Nociceptin (1-13), amide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C61H100N22O15 |
|---|---|
Molecular Weight |
1381.6 g/mol |
IUPAC Name |
6-amino-2-[[2-[2-[[2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide |
InChI |
InChI=1S/C61H100N22O15/c1-34(75-47(87)32-74-59(98)49(36(3)85)83-57(96)44(29-38-18-8-5-9-19-38)77-48(88)31-72-46(86)30-73-53(92)39(64)28-37-16-6-4-7-17-37)51(90)79-43(23-15-27-71-61(68)69)55(94)81-41(21-11-13-25-63)56(95)82-45(33-84)58(97)76-35(2)52(91)80-42(22-14-26-70-60(66)67)54(93)78-40(50(65)89)20-10-12-24-62/h4-9,16-19,34-36,39-45,49,84-85H,10-15,20-33,62-64H2,1-3H3,(H2,65,89)(H,72,86)(H,73,92)(H,74,98)(H,75,87)(H,76,97)(H,77,88)(H,78,93)(H,79,90)(H,80,91)(H,81,94)(H,82,95)(H,83,96)(H4,66,67,70)(H4,68,69,71) |
InChI Key |
RHMALYOXPBRJBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Nociceptin(1-13), Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nociceptin(1-13), amide is the shortest C-terminally amidated fragment of the endogenous neuropeptide Nociceptin/Orphanin FQ (N/OFQ) that retains high affinity and full agonist activity at the Nociceptin receptor (NOP), also known as the ORL-1 receptor. As a potent agonist, it serves as a critical tool in elucidating the physiological and pathological roles of the N/OFQ-NOP receptor system. This technical guide provides a comprehensive overview of the mechanism of action of Nociceptin(1-13), amide, detailing its binding characteristics, functional signaling pathways, and the experimental protocols used for its characterization.
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data for Nociceptin(1-13), amide, providing a comparative look at its binding affinity and functional potency across various experimental systems.
Table 1: Receptor Binding Affinity of Nociceptin(1-13), amide
| Preparation | Radioligand | Parameter | Value | Reference |
| Rat Forebrain Membranes | [3H]Nociceptin | Ki | 0.75 nM | [1][2][3][4][5][6] |
| CHO cells expressing human NOP receptor | [3H]N/OFQ | pKi | 9.83 | [7] |
| CHO cells expressing human NOP receptor | [125I]-Tyr14-NC | pKi | ~9.0 (estimated from graphical data) |
Table 2: Functional Potency of Nociceptin(1-13), amide
| Assay | Preparation | Parameter | Value | Reference |
| [35S]GTPγS Binding | CHO cells expressing human NOP receptor | pEC50 | 9.11 | [8][9] |
| [35S]GTPγS Binding | CHO cells expressing human NOP receptor | pEC50 | 9.16 | [10] |
| cAMP Accumulation Inhibition | CHO cells expressing human NOP receptor | pEC50 | 10.11 | [7][10] |
| Mouse Vas Deferens | Electrically evoked contractions | pEC50 | 7.9 | [1][2][3][4][5][6] |
| BRET (NOP/G-protein interaction) | HEK293 cells | pEC50 | 8.80 | [11] |
| Dynamic Mass Redistribution (DMR) | CHO cells expressing human NOP receptor | pEC50 | 8.80 |
Core Mechanism of Action: Signaling Pathways
Nociceptin(1-13), amide, upon binding to the NOP receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. These events primarily lead to the inhibition of neuronal excitability and neurotransmitter release.
G-Protein Coupling and Downstream Effectors
Activation of the NOP receptor by Nociceptin(1-13), amide induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gαi/o). This leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer. Both entities then modulate the activity of downstream effector proteins.
-
Inhibition of Adenylyl Cyclase: The dissociated Gαi/o-GTP subunit directly inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways.
-
Modulation of Ion Channels: The Gβγ dimer plays a crucial role in modulating the activity of various ion channels:
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits directly bind to and activate GIRK channels, leading to an efflux of potassium ions (K+) from the neuron. This results in hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential.
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunits also directly interact with and inhibit the activity of N-type and P/Q-type voltage-gated calcium channels. This inhibition reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, a critical step for the fusion of synaptic vesicles and the release of neurotransmitters.
-
The following diagram illustrates the primary signaling pathway initiated by Nociceptin(1-13), amide.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize the mechanism of action of Nociceptin(1-13), amide.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of Nociceptin(1-13), amide for the NOP receptor by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow Diagram
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Nociceptin (1-13) amide TFA | Opioid Receptor | TargetMol [targetmol.com]
- 3. NB-64-68368-50mg | Nociceptin (1-13) amide TFA Clinisciences [clinisciences.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nociceptin (1-13)NH2 | CAS 178064-02-3 | Tocris Bioscience [tocris.com]
- 7. In vitro pharmacological characterisation of a novel cyclic nociceptin/orphanin FQ analogue c[Cys(7,10)]N/OFQ(1-13)NH (2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Partial agonist behaviour depends upon the level of nociceptin/orphanin FQ receptor expression: studies using the ecdysone-inducible mammalian expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.unipd.it [research.unipd.it]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 | PLOS One [journals.plos.org]
An In-depth Technical Guide on the Function of Nociceptin(1-13)amide in the Central Nervous System
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Nociceptin(1-13)amide, a truncated and C-terminally amidated form of the heptadecapeptide Nociceptin/Orphanin FQ (N/OFQ), is a potent and high-affinity agonist for the Nociceptin receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor. This neuropeptide fragment retains the full biological activity of the parent peptide and plays a significant role in a myriad of central nervous system (CNS) functions. Its actions are mediated through the activation of Gi/o protein-coupled NOP receptors, which are widely distributed throughout the brain and spinal cord. This document provides a comprehensive overview of the function of Nociceptin(1-13)amide within the CNS, detailing its binding characteristics, signaling pathways, and the experimental methodologies used for its characterization.
Introduction
The N/OFQ system is the most recently identified component of the opioid system, yet it is distinct, with its own endogenous ligand (N/OFQ) and receptor (NOP) that do not interact with classical opioid receptors.[1][2] Nociceptin(1-13)amide has been identified as the shortest fragment of N/OFQ that retains the full biological activities of the native 17-amino acid peptide.[3][4] The amidation of the C-terminus is crucial for its stability, protecting it from degradation by proteases and ensuring its potent activity.[5][6] This peptide has become an invaluable pharmacological tool for elucidating the diverse roles of the NOP receptor system in the CNS, which include modulation of pain, anxiety, memory, and locomotor activity.[7]
Molecular Profile and Receptor Interaction
Nociceptin(1-13)amide is a 13-amino acid peptide with the sequence Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys, with a C-terminal amide modification. Structure-activity relationship studies have revealed that the N-terminal tetrapeptide, Phe-Gly-Gly-Phe, is essential for receptor activation (the "message" sequence), while the cationic residues in the C-terminal portion (Arg8,12, Lys9,13) are critical for binding affinity (the "address" sequence).[5][6][8] Specifically, the Phenylalanine at position 4 (Phe4) is considered crucial for receptor activation.[5][6]
Quantitative Data: Receptor Binding and Potency
Nociceptin(1-13)amide demonstrates high affinity for the NOP receptor across various preparations. The following tables summarize key quantitative data from in vitro studies.
Table 1: Receptor Binding Affinity of Nociceptin(1-13)amide
| Preparation | Radioligand | Ki (nM) | Bmax (fmol/mg protein) | pKd | Reference |
| Rat forebrain membranes | [3H]Nociceptin(1-13)NH2 | 0.75 | 130 ± 1 | 10.70 ± 0.03 | [9][10] |
| CHO cells expressing human NOP receptor (CHOhNOP) | [3H]Nociceptin(1-13)NH2 | - | 1043 ± 58 | 10.35 ± 0.03 | [10] |
| Human NOP receptors | - | 0.27 - 0.34 (for high-affinity constrained analogues) | - | - | [11] |
Table 2: Functional Potency of Nociceptin(1-13)amide
| Assay | Preparation | Parameter | Value | Reference |
| Inhibition of electrically evoked contractions | Mouse vas deferens | pEC50 | 7.9 | [9] |
| [35S]GTPγS Binding | CHOhNOP membranes (100 µM GDP) | pEC50 | 9.11 | [12] |
| [35S]GTPγS Binding | CHOhNOP membranes (5 µM GDP) | pEC50 | 9.57 | [12] |
| [35S]GTPγS Binding | Human NOP receptors | EC50 | 1.6 - 4.1 nM (for high-affinity constrained analogues) | [11] |
| β-arrestin 2 Recruitment | - | pEC50 | 8.26 | [13] |
| Inhibition of cAMP accumulation | CHOhNOP cells | Emax | 41-86% (depending on receptor expression) | [12] |
Signaling Pathways in the Central Nervous System
Activation of the NOP receptor by Nociceptin(1-13)amide initiates a cascade of intracellular events characteristic of Gi/o protein-coupled receptors.[2] The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14] Additionally, NOP receptor activation modulates ion channel activity, which includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[15] This leads to neuronal hyperpolarization and a reduction in neurotransmitter release, ultimately resulting in an overall inhibitory effect on synaptic transmission.[2] The peptide can also stimulate the interaction of the NOP receptor with β-arrestin 2, a key protein in receptor desensitization and internalization.[13]
Caption: Signaling pathway of Nociceptin(1-13)amide via the NOP receptor.
Experimental Protocols
The characterization of Nociceptin(1-13)amide's function relies on a suite of well-established experimental protocols.
Radioligand Binding Assays
These assays are fundamental for determining the affinity (Ki) and density (Bmax) of Nociceptin(1-13)amide for the NOP receptor.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat forebrain) or cells expressing the NOP receptor (e.g., CHOhNOP) are homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the receptors.[10]
-
Incubation: The membranes are incubated with a radiolabeled ligand, such as [3H]Nociceptin(1-13)amide, in the presence of varying concentrations of the unlabeled Nociceptin(1-13)amide (for competition assays).[10]
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.
-
Data Analysis: Saturation binding data is analyzed to determine Kd and Bmax, while competition binding data is used to calculate the Ki value.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays measure the biological response elicited by Nociceptin(1-13)amide binding to the NOP receptor.
-
[35S]GTPγS Binding Assay: This assay measures the activation of G-proteins, the first step in the signaling cascade. Methodology:
-
Cell membranes are incubated with Nociceptin(1-13)amide, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Upon receptor activation, GDP is exchanged for [35S]GTPγS on the Gα subunit.
-
The amount of bound [35S]GTPγS is quantified, providing a measure of G-protein activation and allowing for the determination of agonist potency (EC50) and efficacy (Emax).[12]
-
-
cAMP Accumulation Assay: This assay measures the inhibition of adenylyl cyclase activity. Methodology:
-
Intact cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Adenylyl cyclase is stimulated using an agent like forskolin.
-
Cells are then treated with varying concentrations of Nociceptin(1-13)amide.
-
The intracellular cAMP levels are measured using techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). A decrease in cAMP levels indicates NOP receptor-mediated inhibition of adenylyl cyclase.[14]
-
Electrophysiology
Patch-clamp recording in brain slices is used to study the effects of Nociceptin(1-13)amide on neuronal excitability and ion channel function.
Methodology:
-
Slice Preparation: Thin slices of specific brain regions (e.g., periaqueductal gray) are prepared and maintained in artificial cerebrospinal fluid.[15]
-
Recording: A glass micropipette forms a high-resistance seal with the membrane of a single neuron, allowing for the measurement of ion currents.
-
Drug Application: Nociceptin(1-13)amide is applied to the slice, and changes in membrane potential or specific ion currents (e.g., K+ currents) are recorded.
-
Analysis: This technique can demonstrate the activation of GIRK channels and the resulting neuronal hyperpolarization, providing direct evidence of the peptide's inhibitory action in the CNS.[15]
Conclusion
Nociceptin(1-13)amide is a potent, full agonist at the NOP receptor, mirroring the activity of the full-length N/OFQ peptide. Its function in the central nervous system is primarily inhibitory, mediated through Gi/o protein coupling that leads to the suppression of adenylyl cyclase and modulation of key ion channels. This results in reduced neuronal excitability and neurotransmitter release. The detailed understanding of its binding, potency, and signaling, elucidated through the experimental protocols described herein, establishes Nociceptin(1-13)amide as a critical tool for probing the physiological and pathological roles of the NOP receptor system. Its stable and potent nature makes it, and its analogues, promising templates for the development of novel therapeutics targeting a range of neurological and psychiatric disorders.
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin/Orphanin FQ Peptide Receptor-Related Ligands as Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.unipd.it [research.unipd.it]
- 4. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 5. Address and message sequences for the nociceptin receptor: a structure-activity study of nociceptin-(1-13)-peptide amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Comparison of the binding of [(3)H]nociceptin/orphaninFQ(1-13)NH(2), [(3)H]nociceptin/orphaninFQ(1-17)OH and [(125)I]Tyr(14)nociceptin/orphaninFQ(1-17)OH to recombinant human and native rat cerebrocortical nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Document: High affinity conformationally constrained nociceptin/orphanin FQ(1-13) amide analogues. (CHEMBL1155862) - ChEMBL [ebi.ac.uk]
- 12. research.unipd.it [research.unipd.it]
- 13. Biased Agonism at Nociceptin/Orphanin FQ Receptors: A Structure Activity Study on N/OFQ(1–13)-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. [Nphe(1)]N/OFQ-(1-13)-NH(2) is a competitive and selective antagonist at nociceptin/orphanin FQ receptors mediating K(+) channel activation in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Nociceptin(1-13), Amide in Pain Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of Nociceptin(1-13), amide in pain modulation. Nociceptin(1-13), amide is the shortest peptide sequence of the endogenous neuropeptide Nociceptin/Orphanin FQ (N/OFQ) that retains the full potency, efficacy, and affinity of the native 17-amino acid peptide[1][2][3]. It exerts its effects through the Nociceptin receptor (NOP), a G protein-coupled receptor (GPCR) with a distinct pharmacological profile from classical opioid receptors[4][5]. This guide summarizes key quantitative data, details common experimental protocols, and visualizes the critical signaling pathways and experimental workflows involved in the study of Nociceptin(1-13), amide.
Core Concepts in Nociceptin(1-13), Amide Function
Nociceptin(1-13), amide's role in pain is complex, exhibiting both analgesic and hyperalgesic properties depending on the site of administration and the specific pain model. Supraspinal (intracerebroventricular) administration in rodents often leads to hyperalgesia and can counteract morphine-induced analgesia[1][6][7]. Conversely, spinal (intrathecal) administration typically produces dose-dependent analgesia[1][4][8]. This dual functionality highlights the nuanced involvement of the N/OFQ-NOP system in central pain processing.
The NOP receptor is widely distributed throughout the central and peripheral nervous systems in regions critical for pain transmission, such as the dorsal root ganglia, spinal dorsal horn, and various brain regions[1][9]. Upon binding of Nociceptin(1-13), amide, the NOP receptor primarily couples to inhibitory G proteins (Gi/o), initiating a signaling cascade that modulates neuronal excitability and neurotransmitter release[4].
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies on Nociceptin(1-13), amide and related compounds, providing a comparative overview of their pharmacological properties.
Table 1: In Vitro Binding Affinities and Potencies
| Compound | Preparation | Assay | Parameter | Value | Reference |
| Nociceptin(1-13), amide | Rat forebrain membranes | Receptor Binding | Ki | 0.75 nM | [10] |
| Nociceptin(1-13), amide | Mouse vas deferens | Functional Assay | pEC50 | 7.9 | [10] |
| [Sar2]NC(1–13)NH2 | Mouse vas deferens | Functional Assay | pEC50 | 6.14 | [11] |
| N/OFQ(1–13)-NH2 | NOP receptor expressing cells | β-arrestin 2 Recruitment | pEC50 | 8.26 | [12] |
| cyclo[D-Asp(7),Lys(10)]N/OFQ(1-13)NH2 | Human NOP receptors | Receptor Binding | Ki | 0.27 nM | [13] |
| cyclo[D-Asp(7),Lys(10)]N/OFQ(1-13)NH2 | Human NOP receptors | GTPγS Assay | EC50 | 1.6 nM | [13] |
| cyclo[Asp(6),Lys(10)]N/OFQ(1-13)NH2 | Human NOP receptors | Receptor Binding | Ki | 0.34 nM | [13] |
| cyclo[Asp(6),Lys(10)]N/OFQ(1-13)NH2 | Human NOP receptors | GTPγS Assay | EC50 | 4.1 nM | [13] |
| [Nphe1]nociceptin(1-13)NH2 | CHO cells with recombinant NOP receptors | Receptor Binding | pKi | 8.4 | [7] |
| [Nphe1]nociceptin(1-13)NH2 | CHO cells with recombinant NOP receptors | cAMP Accumulation | pA2 | 6.0 | [7] |
Table 2: In Vivo Effects on Nociception
| Compound | Species | Administration Route | Pain Model | Dose | Effect | Reference |
| Nociceptin(1–13) amide | Amphibian (Rana pipiens) | Intraspinal | Acetic Acid Test | 1–100 nmol | Dose-dependent antinociception | [8] |
| Nociceptin(1–13) amide | Amphibian (Rana pipiens) | Intraspinal | Acetic Acid Test | ED50: 160.5 nmol/animal | Antinociception | [8] |
| [Nphe1]NC(1-13)NH2 | Mouse | Intracerebroventricular (i.c.v.) | Morphine-induced analgesia | 30 nmol | Potentiation of morphine analgesia | [14] |
| [Nphe1]NC(1-13)NH2 | Mouse | Intracerebroventricular (i.c.v.) | Tail Withdrawal Assay | 30 nmol | Antinociceptive effect | [7] |
| Nociceptin | Mouse | Intracerebroventricular (i.c.v.) | Tail Withdrawal Assay | 1 nmol | ~50% reduction in tail withdrawal latency | [7] |
| [(pF)Phe4]NC(1-13)NH2 | Mouse | Intracerebroventricular (i.c.v.) | Tail Withdrawal Assay | Not specified | Pronociceptive and antimorphine effects | [15] |
| [F/G]NC(1-13)NH2 | Rat | Intracerebroventricular (i.c.v.) | Freund's Adjuvant-induced Arthritis | 1 and 10 nmol | Reduced withdrawal latency (hyperalgesia) | [16] |
Signaling Pathways and Experimental Workflows
Visual representations of the molecular interactions and experimental procedures are crucial for a comprehensive understanding of Nociceptin(1-13), amide's function.
Signaling Pathways
The binding of Nociceptin(1-13), amide to the NOP receptor initiates a cascade of intracellular events that ultimately modulate neuronal activity and pain perception.
Figure 1: NOP Receptor Signaling Pathway.
Experimental Workflows
The following diagrams illustrate the methodologies of key experiments used to assess the effects of Nociceptin(1-13), amide on pain.
Tail-Flick Test Workflow
The tail-flick test is a common behavioral assay to measure the analgesic effects of compounds in rodents.
Figure 2: Tail-Flick Test Experimental Workflow.
Mouse Vas Deferens Assay Workflow
This in vitro assay is used to determine the functional activity of compounds on NOP receptors present in the mouse vas deferens.
Figure 3: Mouse Vas Deferens Assay Workflow.
Detailed Experimental Protocols
A clear understanding of the methodologies is essential for the replication and interpretation of experimental findings.
Tail Withdrawal Assay
Objective: To assess the spinal or supraspinal antinociceptive or pronociceptive effects of a test compound.
Methodology:
-
Animal Acclimation: Mice are habituated to the testing environment and handling to minimize stress-induced responses.
-
Baseline Latency Measurement: The distal portion of the mouse's tail is immersed in a temperature-controlled water bath (e.g., 48°C for measuring both hyperalgesia and analgesia, or 55°C for primarily measuring analgesia)[7]. The time taken for the mouse to withdraw its tail (tail withdrawal latency) is recorded. A cut-off time is established to prevent tissue damage.
-
Compound Administration: The test compound, such as [Nphe1]NC(1-13)NH2, or vehicle is administered, typically via intracerebroventricular (i.c.v.) or intrathecal (i.t.) injection[7][14].
-
Post-treatment Latency Measurement: Tail withdrawal latencies are measured at specific time points after administration (e.g., 5, 15, 30, and 60 minutes)[7][15].
-
Data Analysis: The percentage of the maximal possible analgesic effect can be calculated using the formula: ((latency after drug - baseline latency) / (cut-off latency - baseline latency)) x 100[7]. The data is then analyzed to determine statistically significant differences between the treated and control groups.
Mouse Vas Deferens (MVD) Assay
Objective: To determine the inhibitory potency of NOP receptor agonists on smooth muscle contraction.
Methodology:
-
Tissue Preparation: The vasa deferentia are isolated from mice and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Electrical Field Stimulation: The tissue is subjected to electrical field stimulation to induce twitch contractions[2][3].
-
Compound Addition: After a stabilization period and obtaining a stable baseline of contractions, the test compound, such as Nociceptin(1-13), amide, is added to the organ bath in a cumulative concentration-response manner[2][11].
-
Measurement of Inhibition: The inhibitory effect of the compound on the amplitude of the electrically-evoked contractions is recorded.
-
Data Analysis: The concentration of the compound that produces 50% of its maximal inhibitory effect (EC50) is determined. The negative logarithm of this value is expressed as the pEC50[10][11].
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the NOP receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the NOP receptor (e.g., from rat forebrain or CHO cells with recombinant receptors) are prepared[7][10].
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the NOP receptor and varying concentrations of the unlabeled test compound (competitor).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
Nociceptin(1-13), amide is a critical tool for elucidating the complex role of the N/OFQ-NOP system in pain modulation. Its dualistic effects, dependent on the site of action, underscore the intricate nature of this signaling pathway. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals working to leverage the therapeutic potential of targeting the NOP receptor for novel analgesic strategies. The development of selective agonists, antagonists, and biased agonists for the NOP receptor holds promise for creating new pain therapies with improved efficacy and reduced side effects compared to traditional opioids.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Address and message sequences for the nociceptin receptor: a structure-activity study of nociceptin-(1-13)-peptide amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 6. Central N/OFQ-NOP Receptor System in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nociceptin produces antinociception after spinal administration in amphibians - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 12. Biased Agonism at Nociceptin/Orphanin FQ Receptors: A Structure Activity Study on N/OFQ(1–13)-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Document: High affinity conformationally constrained nociceptin/orphanin FQ(1-13) amide analogues. (CHEMBL1155862) - ChEMBL [ebi.ac.uk]
- 14. The nociceptin/orphanin FQ receptor antagonist, [Nphe1]NC(1-13)NH2, potentiates morphine analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacological characterisation of [(pX)Phe4]nociceptin(1-13)NH2 analogues. 2. In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nociceptin and the ORL-1 ligand [Phe1ψ (CH2-NH)Gly2]nociceptin(1-13)NH2 exert anti-opioid effects in the Freund's adjuvant-induced arthritic rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth analysis of the scientific literature concerning the effects of the Nociceptin/Orphanin FQ (N/OFQ) partial peptide, Nociceptin (1-13), amide, on anxiety-related behaviors. It details the underlying signaling pathways, summarizes quantitative data from key behavioral studies, and outlines the experimental protocols used in this research area.
Introduction: The N/OFQ System and Anxiety
The Nociceptin/Orphanin FQ (N/OFQ) system, comprising the 17-amino acid neuropeptide N/OFQ and its cognate receptor, the Nociceptin Opioid Peptide (NOP) receptor, is a key modulator of various central nervous system functions, including pain perception, reward, and emotional states.[1][2] this compound is a truncated form of the full-length peptide that retains high affinity and efficacy at the NOP receptor, making it a valuable tool for investigating the physiological roles of this system.[3][4] The influence of the N/OFQ system on anxiety is complex, with evidence suggesting both anxiolytic and anxiogenic effects depending on the specific ligand, experimental conditions, and the brain circuitry involved.[5][6] This guide will dissect these complexities, with a focus on this compound and its analogues.
NOP Receptor Signaling Pathways
The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[1] Upon activation by an agonist such as this compound, a canonical signaling cascade is initiated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[7] This activation also leads to the modulation of ion channels, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[7]
More recent research has highlighted the importance of biased agonism at the NOP receptor, where different ligands can preferentially activate either the G-protein pathway or the β-arrestin 2 pathway.[8][9] This differential signaling may underlie the distinct behavioral effects observed with various NOP receptor ligands. For instance, G-protein-biased agonists may be associated with anxiolytic-like effects, while ligands that also recruit β-arrestin 2 may have a different pharmacological profile.[8]
Quantitative Data from Behavioral Studies
The anxiolytic and anxiogenic potential of this compound and its analogues has been primarily investigated using rodent models. The following tables summarize key quantitative findings from prominent behavioral assays.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
| Compound | Species | Dose (nmol, i.c.v.) | % Time in Open Arms (vs. Vehicle) | % Entries into Open Arms (vs. Vehicle) | Reference |
| N/OFQ | Rat | 1 | ↓ (Anxiogenic-like with single dose) | ↓ | [6] |
| N/OFQ | Rat | 1 (repeated dose) | ↑ (Anxiolytic-like) | ↑ | [6] |
| [F/G]N/OFQ(1-13)NH2 | Mouse | N/A | Inactive | Inactive | [8] |
| AT-090 | Mouse | N/A | ↑ (Anxiolytic-like) | N/A | [8] |
Forced Swim Test (FST)
The FST is primarily a model for assessing antidepressant-like effects, but it is also sensitive to anxiolytic compounds. A decrease in immobility time is considered a positive effect.
| Compound | Species | Dose | Immobility Time (vs. Vehicle) | Reference |
| [F/G]N/OFQ(1-13)NH2 | Mouse | N/A | ↓ (Antidepressant-like) | [8] |
| UFP-113 | Mouse | N/A | ↓ (Antidepressant-like) | [8] |
| AT-090 | Mouse | N/A | Inactive | [8] |
| [Nphe1]N/OFQ(1–13)-NH2 | Mouse | 25-50 nmol, i.c.v. | ↓ | [1] |
| J-113397 | Mouse | 20 mg/kg, i.p. | ↓ | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of findings. Below are generalized protocols for the key experiments cited.
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Animals: Typically adult male mice or rats.
-
Procedure:
-
Animals are habituated to the testing room for at least 1 hour before the experiment.
-
The test compound or vehicle is administered (e.g., intracerebroventricularly, i.c.v.) at a specified time before the test.
-
Each animal is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute session.
-
Key parameters measured are the time spent in and the number of entries into the open and closed arms.
-
-
Data Analysis: The percentage of time spent in the open arms and the percentage of entries into the open arms are calculated. An increase in these parameters suggests an anxiolytic effect.
Forced Swim Test (FST) Protocol
-
Apparatus: A cylindrical container filled with water.
-
Animals: Typically adult male mice.
-
Procedure:
-
Animals are brought to the testing room for habituation.
-
The test compound or vehicle is administered prior to the test.
-
Animals are placed individually into the water-filled cylinder.
-
A pre-swim session may be conducted 24 hours before the test session.
-
The test session typically lasts for 6 minutes, with behavior scored during the last 4 minutes.
-
The duration of immobility (floating with minimal movements to keep the head above water) is recorded.
-
-
Data Analysis: A reduction in immobility time is interpreted as an antidepressant-like or anxiolytic-like effect.
Discussion and Future Directions
The evidence suggests that this compound and its analogues have a significant, albeit complex, modulatory role in anxiety and depression-related behaviors. The anxiolytic-like effects of some NOP receptor agonists appear to be contingent on the specific compound and dosing regimen.[6] Furthermore, the distinction between G-protein and β-arrestin 2 signaling pathways is a promising avenue for the development of biased agonists with more selective therapeutic effects.[8] Future research should focus on elucidating the precise neural circuits through which this compound exerts its effects on anxiety. Additionally, the development of systemically active, brain-penetrant NOP receptor ligands will be crucial for translating these preclinical findings into potential therapeutic strategies for anxiety disorders.
References
- 1. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Altered anxiety-related behavior in nociceptin/orphanin FQ receptor gene knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic-like effects of nociceptin/orphanin FQ in the elevated plus maze and in the conditioned defensive burying test in rats [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta-arrestin 2 rather than G protein efficacy determines the anxiolytic-versus antidepressant-like effects of nociceptin/orphanin FQ receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biased Agonism at Nociceptin/Orphanin FQ Receptors: A Structure Activity Study on N/OFQ(1–13)-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Nociceptin(1-13)amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of Nociceptin(1-13)amide, the shortest peptide sequence of the endogenous neuropeptide Nociceptin/Orphanin FQ (N/OFQ) that retains the full affinity and potency for the Nociceptin (NOP) receptor.[1] Understanding the specific roles of each amino acid residue is critical for the rational design of novel agonists, partial agonists, and antagonists targeting the NOP receptor system for therapeutic applications in pain, anxiety, and other neurological disorders.
Core Structure and Key Domains
Nociceptin(1-13)amide (Sequence: Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH₂) serves as a crucial template for SAR studies.[1] The C-terminal amidation is essential for protecting the peptide from degradation by proteases.[2][3] The peptide can be conceptually divided into two key domains: the N-terminal "message" sequence, responsible for receptor activation, and the C-terminal "address" sequence, which is crucial for receptor binding and affinity.[2][4]
The N-Terminal "Message" Domain: Phe¹-Gly²-Gly³-Phe⁴
The N-terminal tetrapeptide is indispensable for the biological activity of Nociceptin(1-13)amide.[2][3] This region is believed to bind deep within the transmembrane binding pocket of the NOP receptor.[5][6]
-
Phenylalanine at Position 4 (Phe⁴): This is the most critical residue for receptor activation. Its replacement with residues like Leucine results in inactive compounds.[2][3] However, modifications to the phenyl ring can significantly enhance potency. Introducing electron-withdrawing groups, such as in [(pF)Phe⁴] and [(pNO₂)Phe⁴], increases agonist activity by approximately five-fold compared to the parent peptide.[7] The potency of these analogs positively correlates with the electron-withdrawing properties of the substituent and is inversely related to its size.[7]
-
Phenylalanine at Position 1 (Phe¹): This residue is more critical for binding than for activation. Its replacement with Leucine does not significantly affect activity.[2][3] However, chemical modifications at this position have been instrumental in developing key pharmacological tools.
-
[Nphe¹] Analogs: Shifting the Phe¹ side chain from the alpha-carbon to the nitrogen atom creates [Nphe¹]N/OFQ(1-13)NH₂, the first peptide-based competitive antagonist for the NOP receptor.[1]
-
Pseudopeptide Analogs: Introducing a reduced peptide bond, as in [Phe¹Ψ(CH₂-NH)Gly²]N/OFQ(1-13)NH₂, results in a potent partial agonist.[8][9]
-
-
Glycine at Positions 2 and 3 (Gly², Gly³): The flexibility conferred by these glycine residues is vital for proper orientation within the receptor binding pocket. Replacing Gly² with Sarcosine ([Sar²]) maintains some biological activity, whereas replacing Gly³ with Sarcosine ([Sar³]) leads to a complete loss of function, highlighting the distinct conformational requirements at each position.[10]
The C-Terminal "Address" Domain and Cationic Residues
The C-terminal portion of the peptide, particularly its basic residues, plays a crucial role in binding affinity, likely through interactions with the extracellular loops of the NOP receptor.[4]
-
Cationic Residues (Arg⁸, Lys⁹, Arg¹², Lys¹³): These four basic residues are functionally essential. Their systematic replacement with Alanine leads to inactive peptides, underscoring their importance in receptor recognition and binding.[2][3]
-
Lysine Modifications (Lys⁹, Lys¹³): The length of the side chain at these positions is important. Replacing Lysine with Ornithine (which has one less methylene group) can maintain or even enhance inhibitory activity.[11] However, further shortening the side chain by substituting with diaminobutanoic acid (Dab) or diaminopropanoic acid (Dap) results in a decrease in activity.[11]
Quantitative SAR Data
The following tables summarize key quantitative data from binding and functional assays for various Nociceptin(1-13)amide analogs.
Table 1: Activity of N-Terminal Phe⁴ Modified Analogs
| Analog | Modification | Assay | Potency / Affinity | Relative Potency vs. NC(1-13)NH₂ |
|---|---|---|---|---|
| NC(1-13)NH₂ | Parent Peptide | Mouse Vas Deferens | pEC₅₀: 7.9 [8] | 1.0 |
| [(pF)Phe⁴]NC(1-13)NH₂ | p-Fluoro substitution | Mouse Vas Deferens | High Potency | ~5x |
| [(pNO₂)Phe⁴]NC(1-13)NH₂ | p-Nitro substitution | Mouse Vas Deferens | High Potency | ~5x |
| [Leu⁴]NC(1-13)NH₂ | Phe⁴ to Leu | Mouse Vas Deferens | Inactive | - |
Data synthesized from Guerrini et al., 2001.[7]
Table 2: Activity of N-Terminal Phe¹ Modified Analogs
| Analog | Modification | Pharmacological Profile |
|---|---|---|
| [Nphe¹]NC(1-13)NH₂ | N-benzylated Phe¹ | Competitive Antagonist |
| [Phe¹Ψ(CH₂-NH)Gly²]NC(1-13)NH₂ | Reduced peptide bond | Partial Agonist |
Data synthesized from Calo' et al., 2002 and Guerrini et al., 1998.[1][9]
Table 3: Binding and Functional Data for Key Analogs
| Analog | Assay | Ki (nM) | EC₅₀ (nM) | pEC₅₀ |
|---|---|---|---|---|
| NC(1-13)NH₂ | Rat Forebrain Binding | 0.75[8] | - | - |
| NC(1-13)NH₂ | GTPγS Binding | - | - | 9.11[12] |
| cyclo[D-Asp⁷,Lys¹⁰]N/OFQ(1-13)NH₂ | hNOP Receptor Binding | 0.27[13] | - | - |
| cyclo[D-Asp⁷,Lys¹⁰]N/OFQ(1-13)NH₂ | GTPγS Binding | - | 1.6[13] | - |
| cyclo[Asp⁶,Lys¹⁰]N/OFQ(1-13)NH₂ | hNOP Receptor Binding | 0.34[13] | - | - |
| cyclo[Asp⁶,Lys¹⁰]N/OFQ(1-13)NH₂ | GTPγS Binding | - | 4.1[13] | - |
Key Experimental Methodologies
The characterization of Nociceptin(1-13)amide analogs relies on a standard set of in vitro assays.
Radioligand Binding Assays
These assays quantify the affinity of a test compound for the NOP receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled ligand by measuring its ability to compete with a radiolabeled ligand for receptor binding.
-
Protocol Outline:
-
Receptor Source: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NOP receptor (CHO-hNOP) or from rodent brain tissue (e.g., rat forebrain).[8][14]
-
Radioligand: A tritiated high-affinity NOP ligand, such as [³H]Nociceptin(1-13)NH₂, is used at a concentration near its equilibrium dissociation constant (Kd).[14]
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound in a suitable buffer.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound radioligand from unbound.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and IC₅₀ values (concentration of test compound that inhibits 50% of specific binding) are calculated. Ki values are then derived from IC₅₀ values using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the first step in the G-protein activation cascade following receptor stimulation.
-
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of an agonist by measuring its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα proteins.
-
Protocol Outline:
-
Receptor Source: Membranes from CHO-hNOP cells or other appropriate expression systems.[1][12]
-
Reagents: Membranes are incubated with [³⁵S]GTPγS, GDP (to facilitate the exchange reaction), and varying concentrations of the test agonist.
-
Incubation: The reaction is carried out at 30°C for a defined period (e.g., 60 minutes).
-
Separation & Quantification: The assay is terminated by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: Data are plotted as stimulated [³⁵S]GTPγS binding versus agonist concentration to generate sigmoidal dose-response curves, from which EC₅₀ and Emax values are determined.
-
Mouse Vas Deferens (MVD) Bioassay
This is a classic isolated tissue assay used to measure the functional activity of NOP receptor agonists.[2][3]
-
Objective: To measure the inhibitory effect of NOP agonists on electrically-induced muscle contractions.
-
Protocol Outline:
-
Tissue Preparation: The vas deferens is isolated from a mouse and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.
-
Stimulation: The tissue is subjected to electrical field stimulation, which elicits twitch contractions.
-
Drug Application: Test compounds are added cumulatively to the organ bath, and the resulting inhibition of the twitch response is recorded.
-
Data Analysis: Concentration-response curves are constructed, and the potency of the agonist is expressed as the pEC₅₀ (-log EC₅₀).
-
NOP Receptor Signaling and SAR Workflow
Activation of the NOP receptor by Nociceptin(1-13)amide initiates a signaling cascade characteristic of Gi/o-coupled receptors. The workflow for determining the SAR of new analogs follows a logical progression from synthesis to functional characterization.
Caption: NOP receptor signaling cascade initiated by ligand binding.
Caption: General experimental workflow for SAR studies.
Caption: Key residue functions in Nociceptin(1-13)amide.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Address and message sequences for the nociceptin receptor: a structure-activity study of nociceptin-(1-13)-peptide amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biased Agonism at Nociceptin/Orphanin FQ Receptors: A Structure Activity Study on N/OFQ(1–13)-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unife.it [iris.unife.it]
- 7. Structure-activity studies of the Phe(4) residue of nociceptin(1-13)-NH(2): identification of highly potent agonists of the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. N- and C-terminal modifications of nociceptin/orphanin FQ generate highly potent NOP receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 11. Synthesis and biological activity of nociceptin/orphanin FQ(1-13)NH2 analogues modified in 9 and/or 13 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.unipd.it [research.unipd.it]
- 13. Document: High affinity conformationally constrained nociceptin/orphanin FQ(1-13) amide analogues. (CHEMBL1155862) - ChEMBL [ebi.ac.uk]
- 14. Comparison of the binding of [(3)H]nociceptin/orphaninFQ(1-13)NH(2), [(3)H]nociceptin/orphaninFQ(1-17)OH and [(125)I]Tyr(14)nociceptin/orphaninFQ(1-17)OH to recombinant human and native rat cerebrocortical nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Effects of Nociceptin(1-13)amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nociceptin/Orphanin FQ (N/OFQ) is an endogenous heptadecapeptide that acts as the cognate ligand for the Nociceptin receptor, also known as the opioid receptor-like 1 (ORL1) receptor. Nociceptin(1-13)amide is a truncated, amidated fragment of N/OFQ that has been shown to be the shortest sequence retaining the full biological activity of the parent peptide.[1][2][3] This technical guide provides a comprehensive overview of the physiological effects of Nociceptin(1-13)amide, detailing its binding and functional characteristics, its diverse effects on major physiological systems, and the experimental protocols used to elucidate these actions.
Core Properties of Nociceptin(1-13)amide
Nociceptin(1-13)amide is a potent agonist for the NOP receptor.[4] Its binding affinity and functional potency have been characterized in various in vitro systems.
Binding Affinity and Functional Potency
The following table summarizes the binding affinity (Ki) and functional potency (EC50 or pEC50) of Nociceptin(1-13)amide and its analogues at the NOP receptor.
| Compound | Preparation | Assay Type | Radioligand | Ki (nM) | pEC50 | Emax (%) | Reference |
| Nociceptin(1-13)amide | Rat forebrain membranes | Binding | [3H]Nociceptin | 0.75 | - | - | [4] |
| Nociceptin(1-13)amide | CHO-hNOP cells | Binding | [3H]N/OFQ(1-13)NH2 | - | pKd 10.35 | Bmax 1043 fmol/mg | [5] |
| Nociceptin(1-13)amide | Rat cerebrocortex | Binding | [3H]N/OFQ(1-13)NH2 | - | pKd 10.70 | Bmax 130 fmol/mg | [5] |
| Nociceptin(1-13)amide | Mouse vas deferens | Functional (inhibition of contraction) | - | - | 7.9 | - | [4] |
| [Sar2]NC(1–13)NH2 | Mouse vas deferens | Functional (inhibition of contraction) | - | - | 6.14 | - | [1] |
| [F/G]NC(1-13)NH2 | Rat cerebrocortical slices | Functional (glutamate release) | - | - | 7.39 | 58.9 | [6] |
| N/OFQ(1–13)-NH2 | CHOINDhNOP cells | GTPγS Binding | [35S]GTPγS | - | 9.11 | 10117 DPM | [7] |
| [F/G]N/OFQ(1–13)–NH2 | CHOINDhNOP cells | GTPγS Binding | [35S]GTPγS | - | 8.28 | 6221 DPM | [7] |
| N/OFQ(1–13)-NH2 | HEK-293 cells | β-arrestin 2 recruitment | - | - | 8.26 | - | [8] |
Signaling Pathways
The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[9][10] Activation of the NOP receptor by Nociceptin(1-13)amide initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] Furthermore, NOP receptor activation modulates ion channel activity, including the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[10] This ultimately leads to a reduction in neuronal excitability and neurotransmitter release.
Physiological Effects
Nociceptin(1-13)amide exerts a wide range of physiological effects, impacting the cardiovascular, central nervous, and respiratory systems, among others.
Cardiovascular System
Intravenous administration of Nociceptin(1-13)amide induces significant cardiovascular responses, primarily characterized by hypotension and bradycardia.[11][12]
| Species | Dose | Route | Effect on Mean Blood Pressure | Effect on Heart Rate | Reference |
| Mouse | 100 nmol/kg | i.v. | Decrease from 114±3 to 97±2 mm Hg | Decrease from 542±43 to 479±31 beats/min | [11][12] |
| Rat | 10 nmol | intra-RVLM | -32% | -15% | [13] |
| Mouse | 100 nmol/kg | i.v. | Decrease | Decrease | [14] |
These effects are mediated by the NOP receptor, as they can be blocked by selective NOP receptor antagonists such as [F/G]NC(1-13)NH2 and [Nphe1]NC(1-13)NH2.[11][12][13][15]
Central Nervous System
Nociceptin(1-13)amide exhibits complex and sometimes contradictory effects within the central nervous system, including modulation of pain, locomotor activity, and feeding behavior.
-
Nociception: Intracerebroventricular (i.c.v.) administration can produce both pronociceptive and antinociceptive effects depending on the experimental conditions.[14] In some models, it produces hyperalgesia.[1] Spinal administration in amphibians, however, results in dose-dependent antinociception.[16]
-
Locomotor Activity: I.c.v. injection of Nociceptin(1-13)amide has been shown to decrease locomotor activity in mice.[14]
-
Feeding Behavior: I.c.v. administration stimulates feeding in rats.[14]
Respiratory System
Activation of NOP receptors has been shown to have effects on the respiratory system. For instance, N/OFQ and potent NOP agonists can reduce bronchoconstriction and microvascular leakage in animal models of gastroesophageal reflux.[17]
Experimental Protocols
A variety of in vitro and in vivo experimental protocols have been employed to characterize the physiological effects of Nociceptin(1-13)amide.
Receptor Binding Assay
This assay is used to determine the binding affinity of a ligand for its receptor.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the NOP receptor (e.g., from CHO cells stably expressing the human NOP receptor or from rat brain tissue) are prepared by homogenization and centrifugation.[5][18]
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled NOP ligand (e.g., [3H]N/OFQ(1-13)NH2) and a range of concentrations of the unlabeled test compound (Nociceptin(1-13)amide).[5][18] The incubation is typically carried out at room temperature for a defined period (e.g., 60 minutes).[18]
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.[18]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled NOP ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is then calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
cAMP Functional Assay
This assay measures the ability of a ligand to activate the NOP receptor and inhibit the production of cyclic AMP.
Detailed Methodology:
-
Cell Culture: Cells stably expressing the NOP receptor and a cAMP-sensitive biosensor (e.g., HEK293 cells with the GloSensor plasmid) are cultured in appropriate media.[19][20]
-
Assay Preparation: Cells are plated in a multi-well plate and incubated with the biosensor substrate.[19][20]
-
Stimulation and Treatment: Adenylyl cyclase is stimulated with an agent like forskolin to increase basal cAMP levels.[19] The cells are then treated with various concentrations of Nociceptin(1-13)amide.
-
Measurement: The change in the biosensor signal (e.g., luminescence) is measured over time. A decrease in the signal indicates inhibition of cAMP production.[19]
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect).
Conclusion
Nociceptin(1-13)amide is a potent and efficacious agonist at the NOP receptor, exhibiting a wide array of physiological effects. Its ability to modulate cardiovascular function, central nervous system activity, and other physiological processes makes it a valuable tool for research and a potential lead for the development of novel therapeutics. The detailed experimental protocols and data presented in this guide provide a solid foundation for further investigation into the complex pharmacology of Nociceptin(1-13)amide and the NOP receptor system.
References
- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Address and message sequences for the nociceptin receptor: a structure-activity study of nociceptin-(1-13)-peptide amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparison of the binding of [(3)H]nociceptin/orphaninFQ(1-13)NH(2), [(3)H]nociceptin/orphaninFQ(1-17)OH and [(125)I]Tyr(14)nociceptin/orphaninFQ(1-17)OH to recombinant human and native rat cerebrocortical nociceptin/orphanin FQ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of [Phe1Ψ(CH2-NH)Gly2]Nociceptin (1-13)NH2 in rat brain, rat vas deferens and CHO cells expressing recombinant human nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.unipd.it [research.unipd.it]
- 8. Biased Agonism at Nociceptin/Orphanin FQ Receptors: A Structure Activity Study on N/OFQ(1–13)-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiovascular effects of nociceptin in unanesthetized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Inhibition of cardiovascular activity following microinjection of novel opioid-like neuropeptide nociceptin (orphanin FQ) into the rat rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological characterisation of [(pX)Phe4]nociceptin(1-13)NH2 analogues. 2. In vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. scholars.okstate.edu [scholars.okstate.edu]
- 17. Activation of the nociceptin/orphanin FQ receptor reduces bronchoconstriction and microvascular leakage in a rabbit model of gastroesophageal reflux - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative Signaling and Structure-Activity Analyses Demonstrate Functional Selectivity at the Nociceptin/Orphanin FQ Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Nociceptin (1-13), amide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo experimental protocols for Nociceptin (1-13), amide, a key peptide fragment of Nociceptin/Orphanin FQ (N/OFQ). This document details its application in studying analgesia, anxiety, and depression, offering structured data, detailed methodologies, and visual representations of signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies involving the administration of this compound and related compounds.
Table 1: In Vivo Analgesia Studies
| Agonist/Antagonist | Animal Model | Administration Route | Dose Range | Observed Effect | Citation |
| Nociceptin/OFQ | Rat | Intrathecal (i.t.) | 15 nmol | Attenuation of hyperalgesia | [1] |
| [Nphe1]N/OFQ(1-13)NH2 | Mouse | Intracerebroventricular (i.c.v.) | 30 nmol | Antagonism of N/OFQ-induced pronociception | [2] |
| [Sar2]NC(1-13)NH2 | Mouse | Intracerebroventricular (i.c.v.) | 0.025 - 2.5 nmol/mouse | Potent hyperalgesic effects | [3] |
| UFP-113 | Rat | Intrathecal (i.t.) | 0.001 - 1 nmol | Analgesic response | [4][5] |
| Morphine | Mouse | Intracerebroventricular (i.c.v.) | 1 - 10 nmol | Dose-dependent increase in tail withdrawal latency | [2] |
Table 2: In Vivo Anxiety and Depression Studies
| Compound | Animal Model | Behavioral Test | Administration Route | Dose | Observed Effect | Citation |
| [Nphe1]-nociceptin (1-13)-NH2 | Mouse | Forced Swimming Test | Intracerebroventricular (i.c.v.) | 25 and 50 nmol | Significant antidepressant-like activity | [6] |
| SB-612111 | Mouse | Forced Swimming Test | Intraperitoneal (i.p.) | 10 mg/kg | Reduced immobility time | [7] |
| SB-612111 | Mouse | Tail Suspension Test | Intraperitoneal (i.p.) | 10 mg/kg | Reduced immobility time | [7] |
Signaling Pathways
Nociceptin/Orphanin FQ (NOP) Receptor Signaling
This compound exerts its effects by binding to the Nociceptin receptor (NOP), a G protein-coupled receptor (GPCR).[8] The activation of the NOP receptor initiates a cascade of intracellular signaling events. Primarily, it couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[8] Additionally, NOP receptor activation can modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which collectively results in a reduction of neuronal excitability. The receptor can also signal through Gαq/11, activating phospholipase C (PLC), and through pertussis toxin-insensitive G proteins.
References
- 1. Involvement of the opioidergic and nociceptinergic systems in the analgesic effects of novel nociceptin analogues after acute and chronic immobilization stress [pharmacia.pensoft.net]
- 2. scirp.org [scirp.org]
- 3. Pharmacology of nociceptin and its receptor: a novel therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nociceptin receptor antagonists display antidepressant-like properties in the mouse forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. public.pensoft.net [public.pensoft.net]
- 8. Nociceptin receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vitro Assays of Nociceptin (1-13), amide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of Nociceptin (1-13), amide and its analogues, focusing on their interaction with the Nociceptin/Orphanin FQ (NOP) receptor.
This compound is the shortest peptide sequence of the endogenous ligand Nociceptin/Orphanin FQ (N/OFQ) that retains the full potency, efficacy, and affinity of the native peptide.[1] It serves as a crucial template for designing novel N/OFQ analogues.[1] This document outlines key in vitro assays essential for determining the pharmacological profile of such compounds.
Key In Vitro Assay Techniques
The primary assays for characterizing this compound and its analogues include:
-
Receptor Binding Assays: To determine the affinity of the ligand for the NOP receptor.
-
Functional Assays:
-
cAMP Accumulation Assays: To measure the inhibition of adenylyl cyclase activity upon receptor activation.
-
Calcium Mobilization Assays: To assess G-protein coupling and downstream signaling.
-
[35S]GTPγS Binding Assays: To directly measure G-protein activation.
-
Isolated Tissue Assays: To evaluate the physiological effect of the ligand in a more complex biological system.
-
Signaling Pathway of the NOP Receptor
The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[2] Upon activation by an agonist like this compound, the G-protein dissociates into its Gα and Gβγ subunits, initiating downstream signaling cascades. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] The Gβγ subunits can modulate ion channels, such as activating inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels, which ultimately leads to a reduction in neuronal excitability and neurotransmitter release.[4]
NOP Receptor Signaling Pathway
Experimental Protocols
Receptor Binding Assay
This assay determines the binding affinity of a test compound to the NOP receptor, typically expressed in Chinese Hamster Ovary (CHO) cells (CHO-hNOP).[1]
Experimental Workflow:
Receptor Binding Assay Workflow
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture CHO cells stably expressing the human NOP receptor (CHO-hNOP) in appropriate media.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes, a radiolabeled NOP receptor ligand (e.g., [3H]-Nociceptin), and varying concentrations of the test compound.
-
For non-specific binding determination, include a high concentration of a non-labeled NOP receptor ligand in separate wells.
-
Incubate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Quantitative Data Summary:
| Compound | pKi | Cell Line | Reference |
| [Nphe1]Nociceptin(1-13)NH2 | 8.4 | CHO-hNOP | [3] |
Functional Assays
This assay measures the ability of a compound to inhibit forskolin-stimulated cAMP production in whole cells, indicating its agonist or antagonist activity at the Gi-coupled NOP receptor.[3]
Protocol:
-
Cell Culture:
-
Plate CHO-hNOP cells in multi-well plates and grow to near confluency.
-
-
Assay Procedure:
-
Wash the cells with a Krebs-HEPES buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1-isobutyl-4-methylxanthine) to prevent cAMP degradation.
-
For antagonist testing, add varying concentrations of the antagonist followed by a fixed concentration of an agonist (e.g., Nociceptin).
-
For agonist testing, add varying concentrations of the test compound.
-
Stimulate cAMP production with forskolin (e.g., 1 µM).
-
Incubate at 37°C for 15 minutes.[3]
-
-
cAMP Quantification:
-
Terminate the reaction and lyse the cells.
-
Measure the intracellular cAMP concentration using a suitable method, such as a competitive protein binding assay or an immunoassay (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
For agonists, determine the EC50 (potency) and Emax (efficacy) values from the concentration-response curve.
-
For antagonists, determine the pA2 value from a Schild plot analysis, which quantifies the competitive antagonism.[3]
-
Quantitative Data Summary:
| Compound | pA2 | Emax (% of Forskolin Stimulation) | Cell Line | Reference |
| [Nphe1]Nociceptin(1-13)NH2 | 6.0 | <15% inhibition (negligible agonist activity) | CHO-hNOP | [3] |
| N/OFQ(1-13)-NH2 | - | 41-86% inhibition | CHO-hNOP | [4] |
| [F/G]N/OFQ(1-13)-NH2 | - | 20-83% inhibition | CHO-hNOP | [4] |
This assay measures the increase in intracellular calcium concentration following NOP receptor activation in cells co-expressing a chimeric G-protein (e.g., Gαqi5) that couples the Gi pathway to the Gq pathway, leading to calcium release from intracellular stores.[5][6]
Protocol:
-
Cell Culture:
-
Use CHO cells stably co-expressing the human NOP receptor and a chimeric G-protein (e.g., Gαqi5).[5]
-
Plate cells in black-walled, clear-bottom multi-well plates.
-
-
Cell Loading:
-
Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid at 37°C.[7]
-
-
Measurement of Calcium Flux:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test compound.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline.
-
Determine the EC50 and Emax values from the concentration-response curve.
-
Quantitative Data Summary:
| Compound | pEC50 | Emax (% over basal) | Cell Line | Reference |
| N/OFQ | 9.59 | 316 ± 51 | CHO-hNOP + Gαqi5 | [5] |
| [Dmt1]N/OFQ(1-13)-NH2 | ~9.09 | Similar to N/OFQ | CHO-hNOP + Gαqi5 | [5] |
| PWT2-[Dmt1] | ~7.83 | Similar to N/OFQ | CHO-hNOP + Gαqi5 | [5] |
This assay directly measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analogue, [35S]GTPγS, to Gα subunits upon receptor stimulation.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes from CHO-hNOP cells as described for the receptor binding assay.
-
-
Binding Reaction:
-
Incubate the membranes with [35S]GTPγS, GDP, and varying concentrations of the test compound in an assay buffer.
-
Incubate at 30°C for a defined period.
-
-
Separation and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the filter-bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding of [35S]GTPγS.
-
Determine the EC50 and Emax values from the concentration-response curve.
-
Quantitative Data Summary:
| Compound | pEC50 | Emax (net DPM) | Cell Line | Reference |
| N/OFQ(1-13)-NH2 | 9.11 | 10,117 | CHO-hNOP | [4] |
| [F/G]N/OFQ(1-13)-NH2 | 8.28 | 6,221 (partial agonist) | CHO-hNOP | [4] |
This bioassay assesses the functional activity of compounds on native NOP receptors in an isolated organ bath preparation. NOP receptor agonists inhibit the electrically-induced contractions of the mouse vas deferens.[8][9]
Protocol:
-
Tissue Preparation:
-
Isolate the vas deferens from a mouse and mount it in an organ bath containing physiological salt solution, maintained at a constant temperature and aerated.
-
-
Experimental Setup:
-
Electrically stimulate the tissue to induce twitch contractions.
-
Record the contractions using an isometric force transducer.
-
-
Assay Procedure:
-
After a stabilization period, add cumulative concentrations of the test compound to the organ bath.
-
Record the inhibition of the twitch response.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the twitch contraction at each concentration.
-
Determine the pEC50 value from the concentration-response curve.
-
Quantitative Data Summary:
| Compound | pEC50 | Tissue | Reference |
| [Sar2]NC(1-13)NH2 | 6.14 | Mouse Vas Deferens | [10] |
| [(pF)Phe4]NC(1-13)-NH2 | More potent than NC(1-13)-NH2 | Mouse Vas Deferens | [11] |
| [(pNO2)Phe4]NC(1-13)-NH2 | More potent than NC(1-13)-NH2 | Mouse Vas Deferens | [11] |
References
- 1. mdpi.com [mdpi.com]
- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.unipd.it [research.unipd.it]
- 5. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Dmt1]N/OFQ(1–13)-NH2: a potent nociceptin/orphanin FQ and opioid receptor universal agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 11. Structure-activity studies of the Phe(4) residue of nociceptin(1-13)-NH(2): identification of highly potent agonists of the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intracerebroventricular Administration of Nociceptin(1-13)amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nociceptin/Orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide that is the endogenous ligand for the Nociceptin receptor (NOP), a G protein-coupled receptor with structural homology to classical opioid receptors.[1][2][3] The N-terminal fragment, Nociceptin(1-13)amide, represents the shortest peptide sequence that retains the potency, efficacy, and affinity of the full-length N/OFQ peptide.[4][5] This document provides detailed application notes and protocols for the intracerebroventricular (i.c.v.) administration of Nociceptin(1-13)amide to study its central effects.
Intracerebroventricular administration is a critical technique for investigating the direct central nervous system effects of pharmacologically active agents that do not readily cross the blood-brain barrier.[6][7] When administered centrally, Nociceptin(1-13)amide has been shown to produce a range of effects, including hyperalgesia and alterations in locomotor activity and food intake.[4][5][8] These actions are mediated through the NOP receptor, which is widely expressed in the brain and spinal cord.[1][3][4]
Data Presentation
In Vivo Effects of Intracerebroventricularly Administered Nociceptin Analogues in Rodents
| Compound | Species | Administration Route | Dose Range | Observed Effect | Reference |
| N/OFQ | Mouse | i.c.v. | 0.1 - 10 nmol | Dose-dependent hyperphagia (bell-shaped curve, max effect at 1 nmol) | [9] |
| N/OFQ | Mouse | i.c.v. | Not specified | Hyperalgesia, reversal of opioid-induced analgesia | [8] |
| UFP-112 | Mouse | i.c.v. | 1 - 100 pmol | Pronociceptive effect, long-lasting reduction in locomotor activity | [4] |
| [Nphe1]NC(1-13)NH2 | Mouse | i.c.v. | 3 - 30 nmol | Dose-dependent antinociception | [8] |
| [Sar2]NC(1-13)NH2 | Mouse | i.c.v. | 2.5 nmol | Significant hyperalgesia | [10] |
| Morphine | Mouse | i.c.v. | 1 - 10 nmol | Dose-dependent increase in tail withdrawal latency | [8] |
In Vitro Activity of Nociceptin(1-13)amide and Related Peptides
| Compound | Preparation | Assay | Potency (pEC50) | Intrinsic Activity (α) | Reference |
| [F/G]NC(1-13)NH2 | Rat Cerebrocortical Slices | Glutamate Release Inhibition | 7.39 | Not specified | [11] |
| [F/G]NC(1-13)NH2 | Rat Vas Deferens | Inhibition of Electrically Induced Twitches | 6.84 | 0.19 | [11] |
| [Sar2]NC(1-13)NH2 | Mouse Vas Deferens | Inhibition of Electrically Induced Contraction | 6.14 | Not specified | [10] |
| N/OFQ(1-13)NH2 | CHO cells expressing NOP receptor | cAMP Accumulation Inhibition | Not specified | Full Agonist | [12] |
| [F/G]NC(1-13)NH2 | CHO cells expressing NOP receptor | cAMP Accumulation Inhibition | Not specified | Partial Agonist | [12] |
Signaling Pathway
Activation of the NOP receptor by Nociceptin(1-13)amide primarily involves coupling to inhibitory G proteins (Gi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, NOP receptor activation can modulate ion channels and engage other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nociceptin/Orphanin FQ Peptide Receptor-Related Ligands as Novel Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Free-Hand Intracerebroventricular Injections in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracerebroventricular injection - Wikipedia [en.wikipedia.org]
- 8. Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 11. Comparison of the effects of [Phe1Ψ(CH2-NH)Gly2]Nociceptin (1-13)NH2 in rat brain, rat vas deferens and CHO cells expressing recombinant human nociceptin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
Solid-Phase Peptide Synthesis of Nociceptin(1-13), Amide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the N-terminal tridecapeptide amide of Nociceptin/Orphanin FQ, Nociceptin(1-13), amide. The synthesis is based on the well-established 9-fluorenylmethoxycarbonyl (Fmoc) chemistry on a Rink amide resin to yield the C-terminal amide. This document outlines the complete workflow from resin preparation and automated peptide synthesis to cleavage, purification, and characterization of the final peptide product. Furthermore, it includes a summary of the key signaling pathways associated with the Nociceptin/Orphanin FQ (NOP) receptor.
Introduction
Nociceptin/Orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide that is the endogenous ligand for the NOP receptor, a G protein-coupled receptor (GPCR) belonging to the opioid receptor family.[1][2] The N/OFQ-NOP receptor system is implicated in a wide range of physiological and pathological processes, including pain perception, anxiety, depression, and reward pathways.[3] The N-terminal fragment, Nociceptin(1-13), amide (Sequence: H-Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH2), has been identified as a potent agonist of the NOP receptor, retaining the full efficacy of the parent peptide.[4] Its synthesis is of significant interest for research into the pharmacology of the NOP receptor and the development of novel therapeutics.
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the method of choice for the efficient and high-purity synthesis of peptides like Nociceptin(1-13), amide.[5] This methodology involves the stepwise addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to a solid support.
Materials and Reagents
| Material/Reagent | Supplier/Grade |
| Rink Amide MBHA Resin | High-loading (e.g., 0.5-0.8 mmol/g) |
| Fmoc-L-Amino Acids | Standard side-chain protection |
| - Fmoc-Phe-OH | |
| - Fmoc-Gly-OH | |
| - Fmoc-Thr(tBu)-OH | |
| - Fmoc-Ala-OH | |
| - Fmoc-Arg(Pbf)-OH | |
| - Fmoc-Lys(Boc)-OH | |
| - Fmoc-Ser(tBu)-OH | |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | ACS grade |
| Piperidine | Reagent grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Reagent grade |
| Ethyl cyanohydroxyiminoacetate (OxymaPure®) | Reagent grade |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade |
| Diethyl ether | Anhydrous |
| Acetonitrile (ACN) | HPLC grade |
| Water | HPLC grade |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of Nociceptin(1-13), amide is performed on an automated peptide synthesizer using a standard Fmoc/tBu strategy.
Resin Preparation:
-
Swell Rink Amide MBHA resin in DMF for at least 1 hour in a reaction vessel.
-
Wash the resin with DMF (3 x 5 mL/g resin).
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the reaction vessel.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL/g resin) to remove residual piperidine.
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and OxymaPure® (4 equivalents) in DMF.
-
Add DIC (4 equivalents) to the amino acid solution to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Coupling times for sterically hindered amino acids or arginine may be extended.[6]
-
Wash the resin with DMF (3 x 5 mL/g resin).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
Peptide Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each amino acid in the Nociceptin(1-13) sequence in the C-terminal to N-terminal direction.
Peptide Cleavage and Deprotection
-
After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin with DCM (3 x 5 mL/g resin) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin (10 mL/g resin) and gently agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (10-fold volume excess).
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
Purification and Characterization
Purification by Preparative HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).
-
Purify the peptide using a preparative reverse-phase HPLC system.
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-40% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | 220 nm |
-
Collect fractions corresponding to the main peak.
-
Analyze the fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white fluffy powder.
Characterization:
| Analysis Method | Expected Results |
| Analytical HPLC | Purity > 95% |
| Column | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1 mL/min |
| Detection | 220 nm |
| Mass Spectrometry (ESI-MS) | |
| Molecular Formula | C₆₁H₁₀₀N₂₂O₁₅ |
| Monoisotopic Mass | 1380.76 Da |
| Average Mass | 1381.62 Da |
| Observed Mass | [M+H]⁺ ≈ 1381.77, [M+2H]²⁺ ≈ 691.39 |
Visualizations
Discussion
The protocol described herein provides a reliable method for the synthesis of Nociceptin(1-13), amide with high purity. The use of Rink amide resin ensures the direct formation of the C-terminal amide upon cleavage. The choice of Pbf for arginine and Boc for lysine side-chain protection is standard for Fmoc SPPS, as these protecting groups are efficiently removed during the final TFA cleavage step.[7]
Purification by reverse-phase HPLC is critical for obtaining a highly pure peptide product, free from deletion sequences and byproducts from the cleavage process. The identity and purity of the final product should be rigorously confirmed by analytical HPLC and mass spectrometry.
The NOP receptor, upon activation by Nociceptin(1-13), amide, couples to inhibitory G proteins (Gi/o).[8] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] The Gβγ subunits can also modulate various downstream effectors, including mitogen-activated protein kinase (MAPK) pathways such as the JNK pathway, and the ROCK pathway, leading to a diverse range of cellular responses.[2][9]
Conclusion
This application note details a comprehensive and reproducible protocol for the solid-phase synthesis, purification, and characterization of Nociceptin(1-13), amide. The provided workflow and signaling pathway information will be a valuable resource for researchers in the fields of peptide chemistry, pharmacology, and drug discovery who are investigating the N/OFQ-NOP receptor system.
References
- 1. Fmoc-Lys(Boc)-OH, 71989-26-9, Fmoc Amino Acids, P3 BioSystems [p3bio.com]
- 2. researchgate.net [researchgate.net]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. digital.csic.es [digital.csic.es]
- 7. chempep.com [chempep.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nociceptin (1-13), Amide Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a competitive radioligand binding assay to characterize the interaction of Nociceptin (1-13), amide with the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL-1) or NOP receptor. This assay is a fundamental tool for screening and characterizing novel compounds targeting the NOP receptor system, which is implicated in a variety of physiological processes including pain, anxiety, and reward.
Introduction
The Nociceptin/Orphanin FQ (N/OFQ) peptide and its receptor (NOP) represent a distinct branch of the opioid system.[1] The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to Gi/o proteins to inhibit adenylyl cyclase activity, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] this compound is a potent agonist of the NOP receptor.[1][3][4] This protocol describes a robust and reproducible method to determine the binding affinity (Ki) of this compound and other test compounds for the NOP receptor using a competitive radioligand binding assay with tritiated Nociceptin ([³H]Nociceptin).
Signaling Pathway
The activation of the NOP receptor by an agonist such as this compound initiates an intracellular signaling cascade. The receptor, a seven-transmembrane protein, couples to inhibitory G proteins (Gi/o). This interaction leads to the dissociation of the Gα and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, which in turn reduces the production of the second messenger cyclic AMP (cAMP) from ATP. This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release.
Experimental Protocol: NOP Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay using cell membranes prepared from a cell line recombinantly expressing the human NOP receptor (e.g., CHO-hNOP or HEK293-hNOP cells) or from brain tissue known to express the receptor, such as rat forebrain.[1][5]
Materials and Reagents
-
Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human NOP receptor, or rat forebrain membranes.
-
Radioligand: [³H]Nociceptin (Specific Activity: ~30-60 Ci/mmol).
-
Competitor Ligand: this compound.
-
Non-specific Binding Control: Unlabeled Nociceptin or a selective NOP receptor antagonist like SB-612111.[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.5% Bovine Serum Albumin (BSA).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Scintillation Cocktail: Appropriate for aqueous samples.
-
Equipment:
-
Microcentrifuge tubes or 96-well plates.
-
Pipettes.
-
Incubator or water bath.
-
Cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI).
-
Liquid scintillation counter.
-
Experimental Workflow
Procedure
-
Assay Setup:
-
Prepare serial dilutions of the competitor ligand (this compound) in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In microcentrifuge tubes or a 96-well plate, add the following in order:
-
Assay Buffer.
-
Competitor ligand at various concentrations (for competition curve), assay buffer (for total binding), or a high concentration of unlabeled Nociceptin (e.g., 1 µM) for determining non-specific binding (NSB).
-
[³H]Nociceptin at a final concentration close to its Kd (typically 0.5-2 nM).
-
-
-
Initiation of Binding:
-
Add the cell membrane preparation to each tube/well to initiate the binding reaction. The amount of membrane protein should be optimized to ensure that less than 10% of the added radioligand is bound.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (approximately 25°C) for 60-120 minutes to reach equilibrium.
-
-
Termination and Washing:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding of the radioligand to the filter) using a cell harvester.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add an appropriate scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
-
Determine IC50:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the competition curve and determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Data Presentation
The following table summarizes the binding affinity of this compound and other relevant ligands for the NOP receptor.
| Compound | Receptor Source | Radioligand | Ki (nM) | pEC50 | Reference |
| This compound | Rat forebrain membranes | [³H]Nociceptin | 0.75 | 7.9 (mouse vas deferens) | [1][3][4] |
| Nociceptin (N/OFQ) | CHO-hNOP cells | [³H]-UFP-101 | pKi 10.18 | - | [5] |
| Nociceptin (1-13)-NH₂ | CHO-hNOP cells | [³H]-UFP-101 | pKi 10.60 | - | [5] |
| SB-612111 (Antagonist) | Human ORL-1 | [³H]Nociceptin | 0.33 | - | [1] |
| J-113397 (Antagonist) | CHO-hNOP cells | [³H]-UFP-101 | pKi 9.44 | - | [5] |
Note: Ki values can vary depending on the experimental conditions, including the receptor source, radioligand, and buffer composition.[7] pEC50 values represent the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 3. NOCICEPTIN (1-13) AMIDE | 178064-02-3 [chemicalbook.com]
- 4. Nociceptin (1-13) amide TFA | Opioid Receptor | TargetMol [targetmol.com]
- 5. [Dmt1]N/OFQ(1–13)-NH2: a potent nociceptin/orphanin FQ and opioid receptor universal agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Nociceptin/Orphanin FQ peptide receptor antagonist, SB-612111, improves cerebral blood flow in a rat model of traumatic brain injury [frontiersin.org]
- 7. Orphanin FQ/nociceptin receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for cAMP Accumulation Assay: Nociceptin (1-13) Amide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nociceptin, also known as Orphanin FQ, is an endogenous neuropeptide that exerts its effects through the Nociceptin receptor (NOP), formerly known as opioid receptor-like 1 (ORL1). The NOP receptor is a G protein-coupled receptor (GPCR) belonging to the opioid receptor family. Upon activation by agonists such as Nociceptin and its potent, shorter analog Nociceptin (1-13) amide, the NOP receptor couples to inhibitory G proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. The subsequent decrease in intracellular cAMP levels modulates a variety of cellular functions.
The measurement of cAMP accumulation is a robust and widely used method to functionally characterize the activity of ligands acting on Gi-coupled receptors like the NOP receptor. In this assay, adenylyl cyclase is typically stimulated with forskolin, leading to a measurable increase in intracellular cAMP. The inhibitory effect of a NOP receptor agonist, such as Nociceptin (1-13) amide, can then be quantified by its ability to attenuate this forskolin-stimulated cAMP production. These application notes provide a detailed protocol for performing a cAMP accumulation assay to determine the activity of Nociceptin (1-13) amide on the NOP receptor.
Signaling Pathway
Activation of the NOP receptor by Nociceptin (1-13) amide initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.
Application Notes and Protocols: GTPγS Binding Assay with Nociceptin(1-13)amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor, is a member of the opioid subfamily of G protein-coupled receptors (GPCRs).[1] Its endogenous ligand is the 17-amino acid neuropeptide Nociceptin/Orphanin FQ.[2] The NOP receptor system is implicated in a variety of physiological processes, including pain modulation, anxiety, depression, and reward pathways.[3] Unlike classical opioid receptors, the NOP receptor does not bind traditional opioid ligands with high affinity.[1] Nociceptin(1-13)amide is a potent and selective agonist of the NOP receptor, making it a valuable tool for studying the pharmacology and signaling of this receptor system.[4]
The GTPγS binding assay is a functional assay used to measure the activation of G protein-coupled receptors (GPCRs).[5] It relies on the principle that agonist binding to a GPCR promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit of the heterotrimeric G protein.[6] The assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which, upon binding to the Gα subunit, accumulates and can be quantified.[6] This provides a direct measure of G protein activation, an early event in the GPCR signaling cascade.[6][7] This application note provides a detailed protocol for performing a GTPγS binding assay using Nociceptin(1-13)amide to characterize its activity at the NOP receptor.
Signaling Pathway
Upon agonist binding, such as Nociceptin(1-13)amide, the NOP receptor undergoes a conformational change that facilitates the activation of associated heterotrimeric G proteins, primarily of the Gi/o family.[1][8] This activation involves the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. These dissociated subunits then modulate the activity of various downstream effectors. For instance, the activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] The Gβγ subunits can modulate the activity of ion channels, such as activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[1]
Experimental Protocols
Materials and Reagents
-
Membranes: Cell membranes prepared from a cell line recombinantly expressing the human NOP receptor (e.g., CHO-hNOP or HEK293-hNOP).
-
Ligand: Nociceptin(1-13)amide (Tocris, Bachem, or equivalent).
-
Radioligand: [³⁵S]GTPγS (PerkinElmer or equivalent).
-
Unlabeled GTPγS: (Sigma-Aldrich or equivalent).
-
GDP: Guanosine 5'-diphosphate sodium salt (Sigma-Aldrich or equivalent).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA.
-
Scintillation Cocktail: (PerkinElmer or equivalent).
-
96-well Filter Plates: (e.g., Millipore Multiscreen).
-
Plate Scintillation Counter: (e.g., MicroBeta or TopCount).
Experimental Workflow
Detailed Protocol
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
Prepare a stock solution of Nociceptin(1-13)amide in a suitable solvent (e.g., water or DMSO) and create a serial dilution series to generate a concentration-response curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare a stock solution of unlabeled GTPγS (10 mM) for determining non-specific binding.
-
Prepare a stock solution of GDP (1 mM).
-
Thaw the frozen cell membranes on ice and resuspend them in assay buffer to a final concentration of 5-20 µg of protein per well.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following components in order:
-
Assay Buffer
-
GDP to a final concentration of 10-100 µM.
-
Increasing concentrations of Nociceptin(1-13)amide for the concentration-response curve.
-
For determining non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.
-
For determining basal binding, add vehicle instead of the agonist.
-
Add the cell membrane suspension.
-
-
The final assay volume should be 100-200 µL.
-
-
Pre-incubation:
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a plate scintillation counter.
-
Data Presentation and Analysis
The raw data, in counts per minute (CPM) or disintegrations per minute (DPM), is used to determine the amount of [³⁵S]GTPγS bound to the G proteins.
-
Basal Binding: CPM in the absence of agonist.
-
Stimulated Binding: CPM in the presence of Nociceptin(1-13)amide.
-
Non-specific Binding (NSB): CPM in the presence of 10 µM unlabeled GTPγS.
-
Specific Binding: Total Binding - NSB.
-
% Stimulation over Basal: ((Stimulated Binding - Basal Binding) / Basal Binding) x 100.
The data should be plotted as the percentage of specific binding or stimulation over basal against the logarithm of the Nociceptin(1-13)amide concentration. A sigmoidal concentration-response curve can then be fitted using non-linear regression to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the agonist.
Representative Data
The following table summarizes typical quantitative data for Nociceptin(1-13)amide and related compounds in GTPγS binding assays.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| Nociceptin(1-13)amide | Human NOP | [³⁵S]GTPγS Binding | pEC₅₀ | 7.9 | [4] |
| Nociceptin(1-13)amide | Rat Forebrain | Binding | Kᵢ (nM) | 0.75 | [4] |
| N/OFQ(1-13)–NH₂ | Human NOP | [³⁵S]GTPγS Binding | pEC₅₀ | 8.12 - 8.60 | [9] |
| [F/G]N/OFQ(1-13)–NH₂ | Human NOP | [³⁵S]GTPγS Binding | pEC₅₀ | 7.23 - 7.72 | [9] |
| cyclo[D-Asp⁷,Lys¹⁰]N/OFQ(1-13)NH₂ | Human NOP | [³⁵S]GTPγS Binding | EC₅₀ (nM) | 1.6 | [10] |
| cyclo[Asp⁶,Lys¹⁰]N/OFQ(1-13)NH₂ | Human NOP | [³⁵S]GTPγS Binding | EC₅₀ (nM) | 4.1 | [10] |
Conclusion
The GTPγS binding assay is a robust and reliable method for characterizing the functional activity of agonists at the NOP receptor.[7] This application note provides a comprehensive protocol for utilizing this assay with Nociceptin(1-13)amide, a key research tool for investigating the NOP receptor system. The detailed methodology and data analysis guidelines will enable researchers, scientists, and drug development professionals to effectively assess the potency and efficacy of novel compounds targeting this important therapeutic target.
References
- 1. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Partial agonist behaviour depends upon the level of nociceptin/orphanin FQ receptor expression: studies using the ecdysone-inducible mammalian expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Document: High affinity conformationally constrained nociceptin/orphanin FQ(1-13) amide analogues. (CHEMBL1155862) - ChEMBL [ebi.ac.uk]
Application Notes & Protocols: Purification and Characterization of Synthetic Nociceptin(1-13) Amide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nociceptin/Orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide, the endogenous ligand for the Nociceptin receptor (NOP), a G-protein coupled receptor of the opioid receptor family.[1][2] The N-terminal fragment, Nociceptin(1-13) amide (Sequence: Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH₂), has been shown to be as biologically active as the full-length peptide, making it a crucial tool in pharmacological research.[3][4] It is a potent agonist at the NOP receptor and is instrumental in studying pain modulation, anxiety, and other physiological processes regulated by the N/OFQ-NOP system.[1][5]
Following solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with impurities such as truncated sequences, deletion sequences, and incompletely deprotected peptides.[6] Therefore, robust purification and characterization are mandatory to ensure the peptide's identity, purity, and concentration for reliable experimental outcomes. These application notes provide detailed protocols for the purification and characterization of synthetic Nociceptin(1-13) amide using standard biochemical techniques.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard and most effective method for purifying synthetic peptides.[6][7] The technique separates the target peptide from synthesis-related impurities based on differences in hydrophobicity.[8]
Experimental Protocol
-
Crude Peptide Preparation: Dissolve the lyophilized crude Nociceptin(1-13) amide powder in a minimal volume of a strong solvent (e.g., a small amount of acetonitrile or dimethyl sulfoxide) and then dilute with Mobile Phase A to a final concentration suitable for injection (typically 10-20 mg/mL). Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.
-
System Equilibration: Before the first injection, wash the column with 100% Mobile Phase B for at least 10 minutes, followed by equilibration with the initial gradient conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) for 15-20 minutes or until a stable baseline is achieved.[9]
-
Injection and Separation: Inject the prepared sample onto the equilibrated preparative RP-HPLC column.[9] The peptide and impurities will bind to the stationary phase and elute as the concentration of the organic mobile phase (Mobile Phase B) increases.
-
Fraction Collection: Monitor the column effluent using a UV detector, typically at 214-220 nm where the peptide bond absorbs.[6] Collect fractions corresponding to the major peak, which should represent the target Nociceptin(1-13) amide peptide. It is advisable to collect narrow fractions across the entire peak to isolate the purest sections.[9]
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each. Pool fractions that meet the required purity level (e.g., >95%).
-
Lyophilization: Freeze the pooled, pure fractions and lyophilize (freeze-dry) them to remove the HPLC solvents and obtain the final peptide as a stable, fluffy white powder.
Data Presentation: Typical HPLC Parameters
| Parameter | Recommended Setting |
| Column | Preparative C18 silica column (e.g., 250 x 21.2 mm, 5-10 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Flow Rate | 15-20 mL/min (for preparative scale) |
| Gradient | 5-65% Mobile Phase B over 60 minutes |
| Detection Wavelength | 214 nm and 280 nm |
| Column Temperature | Ambient or 30-40 °C |
Note: The optimal gradient may need to be developed empirically based on an initial analytical run of the crude material.
Visualization: Purification Workflow
Caption: Workflow for the purification of synthetic peptides via RP-HPLC.
Characterization of Purified Peptide
After purification, the peptide's identity, purity, and quantity must be confirmed. Mass spectrometry is used to verify the molecular weight, while amino acid analysis confirms the composition and allows for accurate quantification.[10][11]
Protocol: Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is an essential tool for confirming that the purified peptide has the correct molecular weight corresponding to the Nociceptin(1-13) amide sequence.[12][13] This can be performed using techniques like Electrospray Ionization (ESI-MS), often coupled with liquid chromatography (LC-MS), or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF).
-
Sample Preparation: Prepare a dilute solution of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile with 0.1% formic acid for ESI-MS).
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum. For LC-MS, the sample is injected onto an analytical HPLC column connected to the mass spectrometer.
-
Data Analysis: Process the acquired spectrum to identify the molecular ion peaks. Compare the observed monoisotopic mass with the theoretical mass calculated for Nociceptin(1-13) amide. The presence of a peak matching the theoretical mass confirms the peptide's identity.
Data Presentation: Theoretical Mass of Nociceptin(1-13) Amide
| Parameter | Theoretical Value |
| Amino Acid Sequence | Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH₂ |
| Molecular Formula | C₆₆H₁₀₅N₂₁O₁₆ |
| Monoisotopic Mass | 1499.80 Da |
| Average Mass | 1501.71 Da |
Protocol: Amino Acid Analysis (AAA) for Composition and Quantification
Amino acid analysis is the gold standard for determining the absolute quantity of a peptide and verifying its amino acid composition.[11][14] The method involves hydrolyzing the peptide into its constituent amino acids, which are then separated, detected, and quantified.[15]
-
Acid Hydrolysis: Accurately weigh a sample of the purified peptide. Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.[15] This process breaks all peptide bonds.
-
Derivatization (Optional): Some AAA methods require pre- or post-column derivatization of the amino acids with a reagent (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) to make them detectable by UV or fluorescence.[11]
-
Chromatographic Analysis: Separate the resulting free amino acids using ion-exchange chromatography or reversed-phase chromatography.
-
Quantification: Quantify each amino acid by comparing its peak area to that of a known concentration standard.
-
Data Interpretation: Calculate the molar ratios of the amino acids. The observed ratios should match the theoretical ratios based on the peptide's sequence. The total peptide quantity can be calculated from the amount of each amino acid.
Data Presentation: Expected Amino Acid Ratios
| Amino Acid | Code | Expected Ratio |
| Alanine | Ala / A | 2 |
| Arginine | Arg / R | 2 |
| Glycine | Gly / G | 2 |
| Lysine | Lys / K | 2 |
| Phenylalanine | Phe / F | 2 |
| Serine | Ser / S | 1 |
| Threonine | Thr / T | 1 |
Visualization: Characterization Workflow
Caption: Workflow for the characterization of purified peptides.
Biological Context: NOP Receptor Signaling Pathway
Nociceptin(1-13) amide exerts its biological effects by acting as an agonist at the NOP receptor. The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to pertussis toxin-sensitive Gi/o proteins.[16][17]
Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. The G-protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[16] The Gβγ subunit can directly modulate the activity of various ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels.[16] This combination of signaling events typically leads to a reduction in neuronal excitability.
Visualization: NOP Receptor Signaling
Caption: Simplified NOP receptor signaling cascade upon agonist binding.
References
- 1. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders [mdpi.com]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Address and message sequences for the nociceptin receptor: a structure-activity study of nociceptin-(1-13)-peptide amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.unipd.it [research.unipd.it]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino Acid Analysis (AAA) Chemistry | Bio-Synthesis [biosyn.com]
- 12. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Amino Acid Analysis Overview [biosyn.com]
- 15. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Nociceptin(1-13)amide Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Nociceptin(1-13)amide in solution. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing lyophilized Nociceptin(1-13)amide?
A1: Lyophilized Nociceptin(1-13)amide should be stored at -20°C, protected from light and moisture.[1][2][3] Under these conditions, the peptide can be stable for several years.[3] To prevent degradation from moisture, allow the vial to equilibrate to room temperature in a desiccator before opening.[1][4] After weighing, it is good practice to purge the vial with an inert gas like nitrogen or argon before resealing.[1]
Q2: How should I prepare and store Nociceptin(1-13)amide solutions?
A2: The shelf-life of peptides in solution is limited.[3] For short-term storage (up to a week), solutions can be kept at 4°C. For longer-term storage, it is highly recommended to prepare aliquots of the peptide solution and store them frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][2][3] Use sterile buffers, ideally at a pH between 5 and 6, to dissolve the peptide.[3]
Q3: What are the primary pathways of Nociceptin(1-13)amide degradation in solution?
A3: Like other peptides, Nociceptin(1-13)amide is susceptible to several degradation pathways in solution:
-
Hydrolysis: The peptide bonds can be cleaved by water, a reaction that is accelerated at extreme pH values and elevated temperatures.[5]
-
Oxidation: The Methionine (Met) and Tryptophan (Trp) residues, if present in analogs, are prone to oxidation. The standard Nociceptin(1-13)amide sequence (Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH2) does not contain these residues, but it's a crucial consideration for modified versions.
-
Deamidation: The C-terminal amide is generally stable, but internal asparagine (Asn) or glutamine (Gln) residues in analogs could be susceptible to deamidation.[5]
-
Enzymatic Degradation: Proteases present in biological samples or from microbial contamination can rapidly degrade the peptide. The C-terminal amidation of Nociceptin(1-13)amide provides significant protection against carboxypeptidases.[6][7]
Q4: How does pH affect the stability of Nociceptin(1-13)amide in solution?
A4: The stability of peptides in solution is significantly influenced by pH. Generally, a pH range of 5-6 is recommended for storing peptide solutions to minimize hydrolysis and deamidation.[3] Highly acidic or alkaline conditions can accelerate the degradation of the peptide backbone.[5]
Q5: Are there any analogs of Nociceptin(1-13)amide with improved stability?
A5: Yes, several analogs have been developed with enhanced stability and/or potency. For example, the analog UFP-112 has demonstrated a significantly longer half-life in mouse plasma and brain homogenate compared to the native Nociceptin.[8] Modifications such as the introduction of non-natural amino acids or alterations to the peptide backbone can increase resistance to enzymatic degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Peptide degradation in solution. | Prepare fresh solutions for each experiment. If solutions must be stored, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][3] Use a stabilized analog if available. |
| Inconsistent experimental results. | Inaccurate peptide concentration due to improper storage or handling. | Ensure lyophilized peptide is stored correctly at -20°C and protected from moisture.[1][2] Allow the vial to warm to room temperature before opening.[4] Use a calibrated balance for weighing and prepare stock solutions carefully. |
| Precipitation of the peptide in solution. | The peptide has low solubility in the chosen solvent. | Test different solvents. For basic peptides, a small amount of dilute acetic acid can aid dissolution. For acidic peptides, dilute ammonium hydroxide can be used. Sonication can also help to dissolve the peptide.[4] |
| Rapid degradation in biological samples. | Enzymatic activity. | Add protease inhibitors to your experimental buffer. Consider using a more stable analog of Nociceptin(1-13)amide. The C-terminal amidation already provides some protection.[6] |
Quantitative Data
The stability of Nociceptin(1-13)amide is context-dependent. The following table summarizes available quantitative data on the half-life of Nociceptin and a stabilized analog in biological matrices.
| Peptide | Matrix | Half-life (T1/2) | Reference |
| Nociceptin | Mouse Plasma | ~ 1 hour | [8] |
| Nociceptin | Mouse Brain Homogenate | ~ 3 minutes | [8] |
| UFP-112 | Mouse Plasma | ~ 2.6 hours | [8] |
| UFP-112 | Mouse Brain Homogenate | ~ 10.5 minutes | [8] |
Qualitative Impact of pH and Temperature on Stability
| Condition | Effect on Stability | Recommendation |
| Low pH (<4) | Increased risk of hydrolysis. | Avoid prolonged storage at low pH unless necessary for solubility. |
| Neutral pH (6-8) | Generally optimal for many peptides, but can be a range for enzymatic activity. | A slightly acidic pH of 5-6 is often recommended for storage.[3] |
| High pH (>8) | Increased risk of deamidation and other base-catalyzed degradation.[9] | Avoid storage at high pH. If necessary for an experiment, use the solution immediately. |
| Low Temperature (4°C) | Slows down degradation reactions. | Suitable for short-term storage (days). |
| Frozen (-20°C to -80°C) | Significantly reduces the rate of all degradation pathways. | Recommended for long-term storage of solutions.[1][2] |
| Elevated Temperature (>25°C) | Accelerates all degradation pathways. | Avoid exposing peptide solutions to elevated temperatures for extended periods. |
Experimental Protocols
Protocol 1: Preparation of Nociceptin(1-13)amide Stock Solution
Objective: To prepare a concentrated stock solution of Nociceptin(1-13)amide for use in various experiments.
Materials:
-
Lyophilized Nociceptin(1-13)amide
-
Sterile, nuclease-free water
-
Dilute acetic acid (0.1%) or ammonium hydroxide (0.1%) (optional, for solubility)
-
Calibrated microbalance
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized Nociceptin(1-13)amide to equilibrate to room temperature in a desiccator for at least 20 minutes.
-
Weigh the desired amount of peptide using a calibrated microbalance in a clean, draft-free environment.
-
Transfer the peptide to a sterile microcentrifuge tube.
-
Add the required volume of sterile water to achieve the desired stock concentration (e.g., 1 mM).
-
Gently vortex or pipette up and down to dissolve the peptide. If solubility is an issue, sonication for a few minutes may be helpful.[4]
-
If the peptide is basic and does not dissolve readily, add a small amount of 0.1% acetic acid. If it is acidic, a small amount of 0.1% ammonium hydroxide can be used.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C until use.
Protocol 2: Assessment of Nociceptin(1-13)amide Stability by Reverse-Phase HPLC (RP-HPLC)
Objective: To monitor the degradation of Nociceptin(1-13)amide in a specific solution over time.
Materials:
-
Nociceptin(1-13)amide solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC vials
Procedure:
-
Sample Preparation: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the Nociceptin(1-13)amide solution being tested and transfer it to an HPLC vial. If the solution contains components that may interfere with the analysis (e.g., proteins), a sample cleanup step such as protein precipitation with acetonitrile may be necessary.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject the sample onto the column.
-
Run a linear gradient to elute the peptide. A typical gradient for a peptide of this size might be from 5% to 60% Mobile Phase B over 30 minutes.
-
The flow rate is typically set to 1 mL/min.
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to intact Nociceptin(1-13)amide based on its retention time from the initial time point (T=0).
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the initial peak area at T=0.
-
Plot the percentage of remaining peptide versus time to determine the stability profile and calculate the half-life (T1/2) of the peptide under the tested conditions.
-
Note: This is a general protocol and may require optimization for your specific HPLC system and experimental conditions.
Visualizations
Caption: Major degradation pathways for peptides in solution.
Caption: Workflow for assessing peptide stability using RP-HPLC.
References
- 1. peptide.com [peptide.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. genscript.com [genscript.com]
- 4. bachem.com [bachem.com]
- 5. nordscipeptides.com [nordscipeptides.com]
- 6. Address and message sequences for the nociceptin receptor: a structure-activity study of nociceptin-(1-13)-peptide amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. UFP‐112 a Potent and Long‐Lasting Agonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
challenges with Nociceptin (1-13), amide solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nociceptin (1-13), amide. The information is designed to address common challenges, particularly concerning solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For initial reconstitution, 10% acetonitrile is a reliable solvent, with reported solubility up to 1 mg/mL.[1] For biological assays, dissolving nociceptin-related peptides in sterile aqueous solutions, physiological buffers, or saline is also common practice. Some analogs have been successfully dissolved in DMSO to create high-concentration stock solutions.
Q2: My this compound is not dissolving completely. What can I do?
A2: If you encounter solubility issues, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution to 37°C to aid dissolution.[2]
-
Sonication: Brief sonication can help break up aggregates and improve solubility.
-
pH Adjustment: The solubility of peptides is often pH-dependent. Adjusting the pH of your buffer may improve solubility.
-
Solvent Change: If aqueous solutions are not effective, consider using a small amount of an organic solvent like DMSO to create a stock solution, which can then be diluted into your experimental buffer.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, we recommend the following protocol:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the desired volume of sterile solvent (e.g., 10% acetonitrile or sterile water) to the vial.
-
Gently vortex or swirl the vial to mix. Avoid vigorous shaking to prevent peptide degradation.
-
If necessary, use gentle warming (37°C) or sonication to fully dissolve the peptide.[2]
Q4: What are the recommended storage conditions for this compound?
A4:
-
Lyophilized Powder: Store desiccated at -20°C for long-term stability.[1]
-
Stock Solutions: Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Q5: Can I dissolve this compound directly in water or PBS?
A5: While some sources suggest that related nociceptin analogs are soluble in water, this specific fragment may have limited aqueous solubility.[3] It is recommended to first attempt reconstitution in a small amount of 10% acetonitrile or sterile water. If solubility is an issue, preparing a stock solution in a solvent like DMSO and then diluting it into your aqueous buffer is a common strategy for in vitro studies. For in vivo experiments, dissolving in physiological medium just before use has been reported.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Peptide will not dissolve in 10% acetonitrile at 1 mg/mL. | - Incomplete mixing- Temperature too low | - Gently vortex the solution for a longer period.- Warm the solution to 37°C.[2]- Briefly sonicate the solution. |
| Precipitate forms after diluting a stock solution into an aqueous buffer. | - The peptide has low solubility in the final buffer conditions (pH, ionic strength).- The concentration in the final buffer is too high. | - Test the solubility in a small volume of the buffer first.- Adjust the pH of the final buffer.- Decrease the final concentration of the peptide.- Consider using a different buffer system. |
| Loss of peptide activity over time in solution. | - Repeated freeze-thaw cycles of the stock solution.- Improper storage temperature.- Degradation in aqueous solution. | - Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles.- Store stock solutions at -80°C for long-term stability.[2]- Prepare fresh working solutions from the stock solution for each experiment. |
Quantitative Data Summary
| Solvent | Reported Solubility | Reference |
| 10% Acetonitrile | Up to 1 mg/mL | [1] |
| Water | Up to 2 mg/mL (for a related analog) | [3] |
| DMSO | Used for preparing stock solutions (e.g., 10 mM for related analogs) |
Experimental Protocols
Protocol for Reconstituting this compound
-
Preparation: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly centrifuge the vial to ensure that all of the lyophilized powder is collected at the bottom.
-
Solvent Addition: Carefully add the calculated volume of the appropriate sterile solvent (e.g., 10% acetonitrile) to the vial to achieve the desired concentration (e.g., 1 mg/mL).
-
Dissolution: Gently agitate the vial by swirling or vortexing at a low speed until the peptide is completely dissolved. Avoid vigorous shaking. For peptides that are difficult to dissolve, gentle warming of the tube to 37°C or placing it in an ultrasonic bath for a short period can aid in dissolution.[2]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -80°C.[2] This minimizes waste and prevents degradation from repeated freeze-thaw cycles. For short-term storage, -20°C is acceptable.[2]
Visualizations
Caption: Signaling pathway of this compound as a NOP receptor antagonist.
Caption: Troubleshooting workflow for this compound solubility issues.
References
minimizing off-target effects of Nociceptin (1-13), amide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Nociceptin (1-13), amide in their experiments. Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target concerns when using this compound?
A1: The primary concern is the potential for cross-reactivity with classical opioid receptors, namely the mu (MOP), delta (DOP), and kappa (KOP) receptors, due to structural similarities in the N-terminal region of the peptide. While the endogenous ligand Nociceptin/Orphanin FQ (N/OFQ) has negligible affinity for these receptors, truncated or modified fragments may exhibit altered selectivity.[1] It is crucial to experimentally verify the selectivity of your specific peptide batch.
Q2: How can I be sure my experimental effects are mediated by the NOP receptor and not off-target interactions?
A2: The most effective method is to use a selective NOP receptor antagonist, such as [Nphe¹]nociceptin(1-13)NH₂ or the non-peptide antagonist SB-612111.[2][3] If the observed effects of this compound are blocked or reversed by the antagonist, it strongly indicates NOP receptor-mediated action. Additionally, conducting experiments in NOP receptor knockout models can definitively confirm on-target effects.[4]
Q3: What is biased agonism and how does it relate to this compound?
A3: Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways of a receptor.[5] For the NOP receptor, this typically involves favoring G-protein signaling over β-arrestin recruitment.[5] Designing or selecting this compound analogs with a bias towards a specific pathway can help to isolate desired therapeutic effects from unwanted side effects, effectively minimizing "off-target" signaling from the same receptor.[5] For instance, G-protein biased agonists have been investigated for their potential to produce analgesia with reduced motor impairment.[4][6]
Q4: Can the peptide's purity and formulation affect its off-target activity?
A4: Absolutely. Contaminants from peptide synthesis, such as trifluoroacetate (TFA), can have their own biological effects, potentially confounding your results.[7] It is essential to use highly purified peptide (ideally >95%) and to consider the potential effects of counter-ions in your experimental buffer. Always run appropriate vehicle controls.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments | 1. Peptide degradation. 2. Repeated freeze-thaw cycles of stock solutions. 3. Inconsistent ligand immobilization density in binding assays. | 1. Aliquot lyophilized peptide upon receipt and store at -80°C. 2. Prepare fresh working solutions for each experiment from a new aliquot.[7] 3. Standardize surface activation and ligand coupling protocols.[8] |
| Low signal intensity in functional assays | 1. Insufficient ligand concentration. 2. Poor peptide solubility. 3. Low receptor expression in the cell line. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Test different buffer systems to improve solubility. Note the final solvent system for controls.[9] 3. Verify receptor expression levels via Western blot or qPCR. |
| High background or non-specific binding | 1. Peptide sticking to plasticware. 2. Hydrophobic interactions with assay components. | 1. Use low-protein-binding tubes and pipette tips. 2. Include a non-ionic surfactant like Tween-20 (e.g., 0.05%) in your assay buffer.[8] 3. Include a negative control with an irrelevant peptide to assess non-specific effects. |
| Observed effects are not blocked by a NOP antagonist | 1. Off-target effects at another receptor. 2. Insufficient antagonist concentration. 3. Antagonist is not active. | 1. Test for activity at classical opioid receptors (MOP, DOP, KOP). 2. Perform a Schild analysis to determine the appropriate antagonist concentration. 3. Verify the activity of the antagonist in a separate, validated assay. |
Quantitative Data Summary
The following table summarizes the binding affinities and potencies of this compound and related compounds at the NOP receptor.
| Compound | Assay Type | Receptor | pKi / pEC₅₀ / pA₂ | Reference |
| This compound | Ca²⁺ Mobilization | hNOP | pEC₅₀: 8.80 | [5] |
| This compound | β-arrestin 2 Recruitment | hNOP | pEC₅₀: 8.75 | [5] |
| [Nphe¹]nociceptin(1-13)NH₂ | Radioligand Binding | CHO-hNOP | pKi: 8.4 | [2] |
| [Nphe¹]nociceptin(1-13)NH₂ | cAMP Accumulation (Antagonism) | CHO-hNOP | pA₂: 6.0 | [2] |
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human NOP receptor (e.g., CHO-hNOP).
-
Membrane Preparation: Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of a radiolabeled NOP ligand (e.g., [³H]-Nociceptin), and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: Incubate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To assess the functional activity (agonist or antagonist) of this compound by measuring its effect on forskolin-stimulated cAMP levels.
Methodology:
-
Cell Culture: Plate CHO-hNOP cells in a multi-well plate and grow to near confluency.
-
Pre-incubation: Wash cells and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Treatment:
-
Agonist Mode: Add varying concentrations of this compound along with a fixed concentration of forskolin (an adenylyl cyclase activator).
-
Antagonist Mode: Add a fixed concentration of a known NOP agonist (e.g., N/OFQ) in the presence of varying concentrations of the test compound ([Nphe¹]nociceptin(1-13)NH₂), followed by forskolin.
-
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or protein binding assay).
-
Data Analysis:
-
Agonist Mode: Plot the inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine the EC₅₀.
-
Antagonist Mode: Plot the dose-response curve of the known agonist in the presence and absence of the antagonist. Calculate the dose ratio and perform a Schild analysis to determine the pA₂ value.
-
Visualizations
Caption: NOP Receptor Signaling Pathways.
Caption: Workflow for Validating On-Target Effects.
References
- 1. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Functional Selectivity Does Not Predict Antinociceptive/Locomotor Impairing Potencies of NOP Receptor Agonists [frontiersin.org]
- 5. Biased Agonism at Nociceptin/Orphanin FQ Receptors: A Structure Activity Study on N/OFQ(1–13)-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. genscript.com [genscript.com]
- 8. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 9. Detecting the interaction of peptide ligands with plant membrane receptors - PMC [pmc.ncbi.nlm.nih.gov]
overcoming experimental variability with Nociceptin (1-13), amide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with Nociceptin (1-13), amide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the shortest active fragment of the endogenous neuropeptide Nociceptin/Orphanin FQ (N/OFQ).[1] It is a potent agonist for the Nociceptin receptor, also known as the opioid receptor-like 1 (ORL-1) or NOP receptor.[2] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[3][4] Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] It can also modulate ion channels, such as activating potassium channels and inhibiting calcium channels.[4]
Q2: What are the common experimental applications of this compound?
A2: this compound is widely used in vitro and in vivo to study the physiological and pathological roles of the N/OFQ-NOP receptor system. Common applications include:
-
Receptor Binding Assays: To determine the affinity (Ki) of ligands for the NOP receptor.
-
Functional Assays: To measure the potency (EC50) and efficacy of ligands in cell-based systems, commonly by assessing the inhibition of cAMP production, stimulation of GTPγS binding, or calcium mobilization.[5][6]
-
In Vivo Behavioral Studies: To investigate the effects of NOP receptor activation on pain perception (nociception), anxiety, locomotion, and other central nervous system functions.[7]
Q3: How should I handle and store this compound to ensure its stability?
A3: As a peptide, this compound is susceptible to degradation. Proper handling and storage are crucial to maintain its biological activity and ensure experimental reproducibility.
-
Storage: Lyophilized powder should be stored at -20°C or -80°C.
-
Reconstitution: Reconstitute the peptide in a sterile, aqueous buffer (e.g., water, PBS). For peptides that are difficult to dissolve, a small amount of a polar organic solvent like DMSO or DMF can be used initially, followed by dilution with the aqueous buffer.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide solution into single-use volumes and store them at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from frozen aliquots for each experiment. Avoid long-term storage of diluted peptide solutions.
Troubleshooting Guides
Issue 1: High Variability or No Response in Cell-Based Functional Assays (e.g., cAMP Assay)
| Potential Cause | Troubleshooting Step | Rationale |
| Peptide Degradation | 1. Prepare fresh working solutions of this compound from a new frozen aliquot for each experiment. 2. Confirm the biological activity of your peptide stock by testing it in a well-established, reliable assay. | Peptides are prone to degradation, especially in solution. Repeated freeze-thaw cycles can also compromise peptide integrity. |
| Low Receptor Expression | 1. Verify the expression level of the NOP receptor in your cell line using techniques like qPCR, Western blot, or radioligand binding. 2. Consider using a cell line with higher or inducible NOP receptor expression.[8] | The magnitude of the cellular response is often dependent on the density of the target receptor on the cell surface. |
| Incorrect Assay Conditions | 1. Optimize the concentration of forskolin (for cAMP inhibition assays) to ensure the signal falls within the linear range of the detection method.[4] 2. Optimize cell density per well.[4] 3. Ensure the incubation time with the peptide is sufficient to reach equilibrium. | Suboptimal assay parameters can lead to a compressed or shifted dose-response curve, or a complete lack of a measurable signal. |
| Cell Health and Passage Number | 1. Use cells that are healthy and in the logarithmic growth phase. 2. Monitor cell passage number and avoid using cells that have been in culture for an extended period, as receptor expression and signaling efficiency can change over time. | Poor cell health or high passage numbers can lead to inconsistent cellular responses. |
Issue 2: Inconsistent Results in In Vivo Behavioral Studies
| Potential Cause | Troubleshooting Step | Rationale |
| Peptide Stability and Delivery | 1. Ensure the peptide is fully dissolved in the vehicle and administered immediately after preparation. 2. For central administration (e.g., intracerebroventricular), verify the accuracy of the injection site. | Peptides can degrade rapidly in vivo. Inaccurate administration can lead to variable drug exposure at the target site. |
| Animal-to-Animal Variability | 1. Use a sufficient number of animals per group to achieve statistical power. 2. Ensure animals are properly habituated to the experimental procedures to minimize stress-induced responses. 3. Control for factors such as age, sex, and weight of the animals. | Biological systems are inherently variable. Proper experimental design and control can help to minimize the impact of this variability. |
| Dose Selection | 1. Perform a dose-response study to determine the optimal dose range for your specific behavioral paradigm. | The behavioral effects of this compound can be dose-dependent, with different doses potentially producing opposing effects. |
Quantitative Data Summary
Table 1: Receptor Binding Affinities (Ki) of this compound for the NOP Receptor
| Preparation | Radioligand | Ki (nM) | Reference |
| Rat Forebrain Membranes | [3H]Nociceptin | 0.75 | [9] |
| CHO cells expressing human NOP receptor | [3H]Nociceptin | 9.83 | [10] |
| CHOINDhNOP membranes | [3H]N/OFQ | 10.37 | [8] |
Table 2: Functional Potencies (EC50/pEC50) of this compound in Various Assays
| Assay | Preparation | Parameter | Value | Reference |
| Inhibition of Electrically Evoked Contractions | Mouse Vas Deferens | pEC50 | 7.9 | [9] |
| [35S]GTPγS Binding | CHOhNOP membranes | pEC50 | 9.11 | [8] |
| cAMP Inhibition | CHO cells expressing human NOP receptor | pEC50 | 10.11 | [10] |
| Calcium Mobilization | CHO cells expressing NOP receptor and Gαqi5 | pEC50 | 9.59 | [6] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay ([³⁵S]GTPγS Binding)
This protocol is adapted from a method used for assessing agonist-stimulated GTPγS binding to the NOP receptor.[5][11]
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human NOP receptor.
-
Incubation Mixture: In a 96-well plate, combine the following in a final volume of 200 µL of assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4):
-
Cell membranes (typically 5-20 µg of protein)
-
GDP (final concentration 10 µM)
-
[³⁵S]GTPγS (final concentration ~50 pM)
-
Varying concentrations of this compound or other test compounds.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through GF/B filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine the EC50 and Emax values for agonist-stimulated [³⁵S]GTPγS binding.
Protocol 2: Functional Assay (cAMP Inhibition)
This protocol is a general guideline for measuring the inhibition of forskolin-stimulated cAMP production.[4]
-
Cell Culture: Plate cells expressing the NOP receptor in a 96-well plate and grow to near confluency.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 20-30 minutes at 37°C to prevent cAMP degradation.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Stimulation: Add a fixed concentration of forskolin (typically 1-10 µM, optimized for your cell line) to all wells except the basal control.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value.
Visualizations
Caption: NOP receptor signaling pathway.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.unipd.it [research.unipd.it]
- 9. researchgate.net [researchgate.net]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Nociceptin (1-13), amide degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Nociceptin(1-13), amide, with a specific focus on understanding and preventing its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Nociceptin(1-13), amide, and why is its stability a concern?
A1: Nociceptin(1-13), amide (sequence: Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH₂) is the shortest active fragment of the full 17-amino acid peptide Nociceptin/Orphanin FQ (N/OFQ). It is a potent agonist for the Nociceptin receptor (NOP, also known as ORL-1). Like many peptides, it is susceptible to rapid degradation by endogenous proteases in biological samples, which can lead to loss of activity and inconsistent experimental results. Protecting the C-terminus with an amide group is a crucial first step to enhance its stability over the non-amidated version[1][2].
Q2: What are the primary pathways of Nociceptin(1-13), amide degradation?
A2: The primary degradation pathway for Nociceptin(1-13), amide and related peptides involves enzymatic cleavage by peptidases present in biological matrices like plasma, serum, and tissue homogenates. The main enzymes responsible are:
-
Aminopeptidases: These enzymes cleave amino acids from the N-terminus of the peptide. The Phe¹-Gly² bond is a known critical site for enzymatic cleavage[1].
-
Endopeptidases: These enzymes cleave internal peptide bonds. Neutral Endopeptidase 24.11 (NEP 24.11) is significant in peripheral tissues, while Endopeptidase 24.15 is more active in the brain[1].
Q3: How can I prevent the degradation of Nociceptin(1-13), amide in my experiments?
A3: Several strategies can be employed to minimize degradation:
-
Use of Protease Inhibitors: A cocktail of broad-spectrum protease inhibitors is highly recommended, especially when working with plasma, serum, or tissue homogenates.
-
Chemical Modifications: Using stabilized analogs can significantly prolong the peptide's half-life. Modifications often target the N-terminus to block aminopeptidase action.
-
Proper Storage and Handling: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Control of Experimental Conditions: Perform incubations on ice whenever possible and use appropriate buffers (pH ~7.4) to maintain peptide integrity.
Q4: Are there commercially available analogs of Nociceptin(1-13), amide with enhanced stability?
A4: Yes, several analogs have been developed to be resistant to degradation. A notable example is [Phe¹ψ(CH₂-NH)Gly²]Nociceptin(1-13)NH₂ . This pseudopeptide, where the peptide bond between Phe¹ and Gly² is reduced, was specifically designed to be resistant to aminopeptidases[1][2]. Another approach involves substitutions with unnatural amino acids, such as in the highly stable agonist UFP-112 , which combines multiple modifications to achieve a significantly longer half-life[3][4].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of peptide activity or inconsistent results over time. | Peptide degradation due to endogenous proteases in the experimental matrix (e.g., cell culture media with serum, plasma). | Add a broad-spectrum protease inhibitor cocktail to your samples. Minimize incubation times at physiological temperatures. Validate peptide stability in your specific matrix using a time-course experiment. |
| Variable results between different batches of peptide. | Incorrect peptide concentration due to hygroscopicity (water absorption by the lyophilized powder) or static charge during weighing. | Allow the peptide vial to equilibrate to room temperature in a desiccator before opening and weighing. Use an anti-static gun when weighing to ensure accuracy. For critical applications, determine the net peptide content via amino acid analysis or nitrogen analysis[5][6][7]. |
| Low signal or no response in bioassays. | 1. Complete degradation of the peptide.2. Peptide adsorption to plasticware (e.g., pipette tips, microplates). | 1. Confirm peptide integrity via HPLC or mass spectrometry. Run a stability assay (see protocol below).2. Use low-protein-binding labware. Pre-treating surfaces with a blocking agent like bovine serum albumin (BSA) can also help. |
| Unexpected pharmacological effects (e.g., agonist acting as an antagonist). | The specific analog or experimental model may exhibit biased agonism. For instance, [Phe¹ψ(CH₂-NH)Gly²]NC(1-13)NH₂ can act as an antagonist or agonist depending on the tissue and receptor expression levels[1][2][8]. | Carefully review the literature for the specific analog you are using. Its pharmacological profile can be context-dependent. Use selective antagonists like [Nphe¹]NC(1-13)NH₂ to confirm receptor-mediated effects[8][9]. |
Quantitative Data: Peptide Stability Comparison
The following table summarizes the half-life (T½) of N/OFQ (the parent peptide of Nociceptin(1-13), amide) and a highly stabilized analog in mouse plasma and brain homogenate. This illustrates the significant impact of chemical modifications on stability.
| Peptide | Matrix | Half-life (T½) | Fold Increase vs. N/OFQ | Reference |
| N/OFQ | Mouse Plasma | ~ 60 minutes | - | [3][4] |
| N/OFQ | Mouse Brain Homogenate | ~ 3 minutes | - | [3][4] |
| UFP-112 | Mouse Plasma | ~ 156 minutes | ~2.6x | [3][4] |
| UFP-112 | Mouse Brain Homogenate | ~ 10.5 minutes | ~3.5x | [3][4] |
Note: UFP-112 is [(pF)Phe⁴Aib⁷Arg¹⁴Lys¹⁵]N/OFQ-NH₂. While data for Nociceptin(1-13), amide is not explicitly detailed, its C-terminal amidation provides more stability than the free acid form, and its degradation rate in plasma is expected to be similar to or slightly faster than the full N/OFQ peptide.
Experimental Protocols & Visualizations
Protocol: In Vitro Peptide Stability Assay in Plasma
This protocol outlines a method to determine the half-life of Nociceptin(1-13), amide in plasma using HPLC analysis.
1. Materials:
-
Nociceptin(1-13), amide
-
Human plasma (or other species of interest), collected with an anticoagulant (e.g., heparin, EDTA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Trifluoroacetic acid (TFA), 4.5% solution in water
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Thermomixer or water bath set to 37°C
-
Microcentrifuge
-
HPLC system with a C18 column and UV detector (220 nm)
2. Procedure:
-
Prepare Peptide Stock: Dissolve lyophilized Nociceptin(1-13), amide in an appropriate solvent (e.g., sterile water or DMSO) to create a concentrated stock solution.
-
Incubation Setup: In a microcentrifuge tube, add 450 µL of plasma. Pre-warm the tube to 37°C for 5 minutes.
-
Initiate Reaction: Add 50 µL of the peptide stock solution to the plasma to achieve the desired final concentration (e.g., 10 µM). Vortex briefly to mix. This is your T=0 starting point.
-
Time-Course Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot of the incubation mixture.
-
Stop Reaction: Immediately add the 100 µL aliquot to a new tube containing 200 µL of the 4.5% TFA solution. This will precipitate plasma proteins and stop enzymatic degradation.
-
Sample Preparation for HPLC: Vortex the stopped sample vigorously. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and inject an aliquot (e.g., 100 µL) into the HPLC system.
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 60% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.7-1.0 mL/min.
-
Detection: UV at 220 nm.
4. Data Analysis:
-
Identify the peak corresponding to the intact Nociceptin(1-13), amide.
-
Measure the peak area at each time point.
-
Plot the natural logarithm of the peak area versus time.
-
The slope of the resulting line (k) represents the degradation rate constant.
-
Calculate the half-life (T½) using the formula: T½ = 0.693 / k .
Diagrams
References
- 1. ahajournals.org [ahajournals.org]
- 2. Pharmacology of nociceptin and its receptor: a novel therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UFP‐112 a Potent and Long‐Lasting Agonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo studies on UFP-112, a novel potent and long lasting agonist selective for the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedgrid.com [biomedgrid.com]
- 6. biomedgrid.com [biomedgrid.com]
- 7. researchgate.net [researchgate.net]
- 8. jpp.krakow.pl [jpp.krakow.pl]
- 9. Characterization of [Nphe1]nociceptin(1-13)NH2, a new selective nociceptin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nociceptin (1-13), Amide Receptor Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Nociceptin (1-13), amide in receptor binding assays. The information is tailored for scientists and professionals in drug development engaged in studying the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what receptor does it bind to?
A1: this compound is a potent and selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor.[1][2] The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation, can lead to the inhibition of adenylyl cyclase, activation of potassium channels, and inhibition of calcium channels.[2][3] Although it shares structural homology with classical opioid receptors (mu, delta, and kappa), it has a distinct pharmacological profile.[3][4]
Q2: What are the key applications of this compound receptor binding assays?
A2: this compound receptor binding assays are crucial for:
-
Identifying and characterizing novel ligands (agonists and antagonists) that target the NOP receptor.
-
Determining the binding affinity (Ki) and potency (IC50) of test compounds.
-
Screening compound libraries for potential drug candidates.
-
Studying the structure-activity relationships of NOP receptor ligands.[1]
Q3: What are the common types of receptor binding assays used for this compound?
A3: The most common types of assays are radioligand binding assays, which include:
-
Saturation Binding Assays: Used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand.
-
Competitive Binding Assays: Used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a known radioligand.[5][6]
Troubleshooting Guide
This guide addresses common problems encountered during this compound receptor binding assays.
Problem 1: High Non-Specific Binding
-
Q: My non-specific binding is greater than 30% of the total binding. What could be the cause and how can I fix it?
-
A: High non-specific binding can obscure the specific binding signal and lead to inaccurate results. Potential causes and solutions are outlined below:
| Potential Cause | Suggested Solution |
| Radioligand Issues | |
| Hydrophobic radioligand | Select a radioligand with lower hydrophobicity if possible, as hydrophobic ligands tend to exhibit higher non-specific binding.[7] |
| High radioligand concentration | Use the radioligand at a concentration at or below its Kd value.[6][7] |
| Radioligand degradation | Ensure the radioligand is not degraded. Use fresh stocks and store them properly. |
| Experimental Conditions | |
| Inadequate blocking of non-specific sites | Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer.[5] |
| Suboptimal incubation time or temperature | Optimize incubation time and temperature. Shorter incubation times can sometimes reduce non-specific binding. |
| Inefficient washing | Increase the number of wash steps or the volume of wash buffer to more effectively remove unbound radioligand.[7] |
| Filter binding | Pre-soak filters in a solution like polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.[5] |
| Tissue/Cell Membrane Preparation | |
| High membrane concentration | Titrate the amount of cell membrane protein used in the assay to find the optimal concentration.[7] |
Problem 2: Low Specific Binding or No Signal
-
Q: I am observing very low or no specific binding in my assay. What should I check?
-
A: Low or no specific binding can be due to a variety of factors, from reagent quality to experimental setup.
| Potential Cause | Suggested Solution |
| Receptor Issues | |
| Low receptor expression | Use a cell line with higher NOP receptor expression or increase the amount of membrane protein per assay tube. Receptor expression levels can influence agonist activity.[8] |
| Receptor degradation | Prepare fresh membrane preparations and store them properly at -80°C. Avoid repeated freeze-thaw cycles. |
| Ligand Issues | |
| Inactive unlabeled ligand (for non-specific binding) | Verify the concentration and activity of the unlabeled ligand used to define non-specific binding. A high-affinity, selective ligand should be used.[7] |
| Low affinity radioligand | Use a radioligand with high affinity (Kd in the low nM or pM range) for the NOP receptor.[6] |
| Assay Conditions | |
| Incorrect buffer composition | Ensure the assay buffer has the correct pH and ionic strength. The binding of some ligands to the NOP receptor can be sensitive to ions like Na+.[9] |
| Assay not at equilibrium | Determine the optimal incubation time by performing an association kinetics experiment to ensure binding has reached a steady state.[10] |
Problem 3: Poor Reproducibility and High Variability
-
Q: My results are inconsistent between experiments. How can I improve reproducibility?
| Potential Cause | Suggested Solution |
| Pipetting Errors | |
| Inaccurate liquid handling | Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions. |
| Assay Technique | |
| Inconsistent washing | Standardize the wash procedure, including the speed and volume of buffer addition and aspiration.[7] |
| Variable incubation times | Ensure all samples are incubated for the same amount of time. Stagger the addition of reagents if necessary. |
| Reagent Instability | |
| Degradation of reagents | Prepare fresh buffers and ligand solutions for each experiment. Aliquot and store stock solutions properly. |
| Inconsistent membrane preparations | Use a consistent protocol for membrane preparation and quantify the protein concentration accurately for each batch. |
Quantitative Data Summary
The following table summarizes the binding affinities of this compound and related compounds for the NOP receptor.
| Compound | Assay Type | Radioligand | Cell Line/Tissue | Ki (nM) | pKi | Reference |
| [Dmt¹]N/OFQ(1-13)-NH₂ | Displacement | [³H]-UFP-101 | CHONOP | - | 10.39 | [5] |
| N/OFQ | Displacement | [³H]-UFP-101 | CHONOP | - | 10.12 | [5] |
| cyclo[D-Asp⁷,Lys¹⁰]N/OFQ(1-13)NH₂ | Displacement | - | Human NOP | 0.27 | - | [11][12][13] |
| cyclo[Asp⁶,Lys¹⁰]N/OFQ(1-13)NH₂ | Displacement | - | Human NOP | 0.34 | - | [11][12][13] |
| SB-612111 (Antagonist) | Displacement | - | CHO-hNOP | 0.7 | - | [14] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is a general guideline for determining the binding affinity of a test compound for the NOP receptor.
Materials:
-
Cell membranes expressing the NOP receptor (e.g., from CHO cells).[5]
-
Radioligand: e.g., [³H]-UFP-101.[5]
-
Unlabeled ligand for non-specific binding: e.g., N/OFQ.[5]
-
Test compounds at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.[5]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% PEI.[5]
-
Filtration apparatus (e.g., Brandel harvester).[5]
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare Reagents: Dilute the radioligand, unlabeled ligand, and test compounds to the desired concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-Specific Binding: Assay buffer, radioligand, a saturating concentration of unlabeled ligand (e.g., 1 µM N/OFQ), and cell membranes.[5]
-
Test Compound: Assay buffer, radioligand, varying concentrations of the test compound, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[5]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value and then calculate the Ki value using the Cheng-Prusoff equation.[6]
Visualizations
NOP Receptor Signaling Pathway
Caption: Simplified NOP receptor signaling cascade.
Experimental Workflow for a Competitive Binding Assay
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.unipd.it [research.unipd.it]
- 3. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 4. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uwec.edu [chem.uwec.edu]
- 7. revvity.com [revvity.com]
- 8. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relationship between binding affinity and functional activity of nociceptin/orphanin FQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High affinity conformationally constrained nociceptin/orphanin FQ(1-13) amide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Document: High affinity conformationally constrained nociceptin/orphanin FQ(1-13) amide analogues. (CHEMBL1155862) - ChEMBL [ebi.ac.uk]
- 14. A novel bioassay to detect Nociceptin/Orphanin FQ release from single human polymorphonuclear cells | PLOS One [journals.plos.org]
Technical Support Center: Enhancing the Potency of Nociceptin (1-13) Amide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nociceptin (1-13), amide derivatives. The information is designed to address specific issues that may be encountered during synthesis, purification, and in vitro characterization of these potent neuromodulators.
Frequently Asked Questions (FAQs)
Q1: My Nociceptin (1-13) amide derivative shows poor solubility in aqueous buffers. How can I improve this?
A1: Poor aqueous solubility is a common issue with hydrophobic peptides. Here are several strategies to address this:
-
Initial Dissolution: First, attempt to dissolve the peptide in a small amount of a polar organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or trifluoroethanol (TFE). Once dissolved, you can slowly add the aqueous buffer to the peptide solution while vortexing.
-
pH Adjustment: The net charge of the peptide can significantly influence its solubility. If the peptide has a high isoelectric point (pI) due to basic residues like Arginine (Arg) and Lysine (Lys), dissolving it in a slightly acidic buffer (e.g., pH 5-6) can improve solubility. Conversely, for acidic peptides, a slightly basic buffer may be beneficial.
-
Use of Solubilizing Agents: Incorporating solubilizing agents such as detergents (e.g., CHAPS, Tween-20) or chaotropic salts into your buffer can help disrupt peptide aggregation.[1]
-
Structural Modification: For long-term projects, consider synthesizing analogs with increased hydrophilicity. This can be achieved by incorporating polar or charged amino acids at non-critical positions or by adding a hydrophilic tag, such as polyethylene glycol (PEG).[2]
Q2: I am observing low yield and purity during the solid-phase peptide synthesis (SPPS) of my Nociceptin (1-13) amide derivative. What are the likely causes and solutions?
A2: Low yield and purity in SPPS of hydrophobic peptides are often due to on-resin aggregation.[3][4]
-
Resin Choice: For hydrophobic peptides, non-polar polystyrene resins may result in higher quality and yield compared to polar resins.[2]
-
Solvent Selection: While DMF is a common solvent in SPPS, N-methylpyrrolidone (NMP) can be more effective at solvating both the amino acids and the growing peptide chain, which can alleviate aggregation.[4] Using a "magic mixture" of DCM, DMF, and NMP (1:1:1) has also been shown to be effective.[2]
-
Microwave-Assisted Synthesis: Microwave heating can accelerate coupling reactions and disrupt intermolecular hydrogen bonding, reducing aggregation.[1][3]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific locations in the peptide sequence can disrupt the formation of secondary structures that lead to aggregation.
-
Difficult Couplings: For sterically hindered or aggregation-prone couplings, consider using stronger coupling reagents (e.g., HATU, HCTU) and extending the coupling time or performing a double coupling.
Q3: My purified Nociceptin (1-13) amide derivative shows a lower than expected potency in my functional assay. What are some potential reasons?
A3: A discrepancy between expected and observed potency can arise from several factors:
-
Peptide Quantification: Inaccurate peptide quantification is a common source of error. Ensure you are using a reliable method for determining the peptide concentration, such as amino acid analysis or a validated spectrophotometric method.
-
Peptide Stability: Peptides can be susceptible to degradation by proteases present in cell culture media or assay buffers. It is crucial to handle peptide stocks with care, storing them at low temperatures and in appropriate buffers. The amidation of the C-terminus of Nociceptin (1-13) is a key modification to protect against degradation by proteases.[5][6]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of peptide stock solutions can lead to aggregation and a decrease in the effective concentration of the active monomeric peptide. Aliquot your peptide stocks to minimize the number of freeze-thaw cycles.
-
Adsorption to Surfaces: Hydrophobic peptides can adsorb to plasticware. Using low-binding microplates and pipette tips can help mitigate this issue.
-
Assay Conditions: The potency of a ligand can be influenced by the specific assay conditions, including the buffer composition, cell density, and incubation time. Ensure that your assay conditions are optimized and consistent across experiments.
Q4: How do I choose the appropriate in vitro assay to characterize the potency of my Nociceptin (1-13) amide derivatives?
A4: The choice of assay depends on the specific aspect of receptor function you want to investigate.
-
[³⁵S]GTPγS Binding Assay: This assay measures the activation of G proteins, which is an early event in the GPCR signaling cascade. It is a direct measure of receptor activation and is useful for determining the efficacy and potency of agonists.
-
cAMP Accumulation Assay: The NOP receptor is coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay is a robust method for characterizing the functional activity of NOP receptor agonists.
-
β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the activated receptor, which is involved in receptor desensitization and signaling. It is particularly useful for identifying biased agonists that preferentially activate G protein or β-arrestin pathways.
Troubleshooting Guides
Solid-Phase Peptide Synthesis (SPPS) and Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Low crude peptide purity | Incomplete coupling or deprotection due to peptide aggregation on the resin. | - Use a more effective solvent like NMP or a "magic mixture" (DCM:DMF:NMP).[2][4]- Employ microwave heating to disrupt aggregation and accelerate reactions.[3]- Incorporate pseudoproline dipeptides to break secondary structures.- Use a stronger coupling reagent (e.g., HATU) and/or perform double couplings. |
| Peptide is insoluble after cleavage | High hydrophobicity of the peptide sequence. | - Dissolve the crude peptide in a strong organic solvent like TFE or formic acid before adding water or buffer.- For purification, use a mobile phase with a higher organic content and a less hydrophobic column (e.g., C4 instead of C18). |
| Difficulty in purifying the peptide by RP-HPLC | The peptide is either not retained or irreversibly bound to the column. | - For highly hydrophobic peptides that bind strongly, consider using a less hydrophobic stationary phase (e.g., C4 or C8).- If the peptide elutes in the void volume, a more hydrophobic column (e.g., C18) may be necessary.- Optimize the mobile phase by adding ion-pairing agents (e.g., TFA) or adjusting the pH. |
In Vitro Functional Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells in functional assays | - Inconsistent cell seeding.- Peptide aggregation in the assay buffer.- Peptide adsorption to the assay plate. | - Ensure a homogenous cell suspension before seeding.- Prepare fresh peptide dilutions for each experiment and vortex thoroughly.- Use low-protein-binding plates. |
| Low signal-to-background ratio in a cAMP assay | - Low receptor expression in the cells.- High basal adenylyl cyclase activity.- Insufficient stimulation with forskolin. | - Use a cell line with a higher expression of the NOP receptor.- Optimize the concentration of forskolin used to stimulate adenylyl cyclase.- Ensure the phosphodiesterase inhibitor (e.g., IBMX) is active and used at an optimal concentration. |
| No response or a very weak response in a β-arrestin recruitment assay | - The specific derivative may be a G protein-biased agonist with little to no β-arrestin recruitment.- Low expression of β-arrestin in the cell line. | - Confirm the activity of the compound in a G protein-dependent assay (e.g., [³⁵S]GTPγS or cAMP).- Use a cell line engineered to overexpress β-arrestin. |
Quantitative Data Summary
The following tables summarize the in vitro potency of various Nociceptin (1-13) amide derivatives at the NOP receptor.
Table 1: Potency of Alanine-Scan Derivatives of N/OFQ(1-13)-NH₂ in NOP/G Protein and NOP/β-Arrestin 2 Interaction Assays [7]
| Compound | NOP/G protein pEC₅₀ (CL₉₅%) | NOP/β-arrestin 2 pEC₅₀ (CL₉₅%) |
| N/OFQ(1−13)-NH₂ | 8.80 (8.34−9.26) | 8.26 (8.11−8.41) |
| [Ala¹]N/OFQ(1−13)-NH₂ | Crc incomplete | Inactive |
| [Ala²]N/OFQ(1−13)-NH₂ | 6.36 (5.93−6.79) | 5.82 (5.58−6.06) |
| [Ala³]N/OFQ(1−13)-NH₂ | 7.88 (6.79−8.96) | 7.54 (7.22−7.86) |
| [Ala⁴]N/OFQ(1−13)-NH₂ | Crc incomplete | Inactive |
| [Ala⁵]N/OFQ(1−13)-NH₂ | 8.24 (7.75−8.72) | 7.84 (7.58−8.10) |
| [Ala⁶]N/OFQ(1−13)-NH₂ | 8.35 (7.80−8.90) | 8.01 (7.78−8.25) |
| [Ala⁷]N/OFQ(1−13)-NH₂ | 8.49 (8.04−8.94) | 8.14 (7.89−8.39) |
| [Ala⁸]N/OFQ(1−13)-NH₂ | Crc incomplete | Inactive |
| [Ala⁹]N/OFQ(1−13)-NH₂ | 8.14 (6.88−9.41) | 7.99 (7.68−8.30) |
| [Ala¹⁰]N/OFQ(1−13)-NH₂ | 8.42 (7.96−8.88) | 8.07 (7.83−8.31) |
| [Ala¹¹]N/OFQ(1−13)-NH₂ | 8.29 (7.92−8.66) | 8.02 (7.79−8.24) |
| [Ala¹²]N/OFQ(1−13)-NH₂ | 8.29 (7.92−8.66) | 7.97 (7.71−8.23) |
| [Ala¹³]N/OFQ(1−13)-NH₂ | 8.21 (7.88−8.53) | 7.88 (7.75−8.01) |
Crc incomplete indicates that a full concentration-response curve could not be obtained.
Table 2: Affinity (Ki) and Potency (EC₅₀) of Conformationally Constrained N/OFQ(1-13)NH₂ Analogues [8]
| Compound | Ki (nM) | EC₅₀ (nM) ([³⁵S]GTPγS Assay) |
| N/OFQ(1-13)NH₂ | 0.58 | 8.2 |
| cyclo[D-Asp⁷,Lys¹⁰]-N/OFQ(1-13)NH₂ | 0.27 | 1.6 |
| cyclo[Asp⁶,Lys¹⁰]N/OFQ(1-13)NH₂ | 0.34 | 4.1 |
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This protocol is adapted for measuring the activation of NOP receptors expressed in CHO cell membranes.
-
Membrane Preparation:
-
Culture CHO cells stably expressing the human NOP receptor.
-
Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, GDP (to a final concentration of 10-30 µM), and the Nociceptin (1-13) amide derivative at various concentrations.
-
Add the cell membranes (5-20 µg of protein per well).
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Subtract non-specific binding from all other values.
-
Plot the specific binding as a function of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
cAMP Accumulation Assay
This protocol is for measuring the inhibition of adenylyl cyclase activity by NOP receptor agonists in whole cells.
-
Cell Preparation:
-
Seed CHO cells expressing the NOP receptor into a 96-well plate and grow to near confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.
-
-
Assay Procedure:
-
Add the Nociceptin (1-13) amide derivative at various concentrations to the cells.
-
Simultaneously or shortly after, add forskolin to a final concentration that stimulates a submaximal cAMP response (e.g., 1-10 µM).
-
Incubate at 37°C for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration as a function of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ and Eₘₐₓ values.
-
β-Arrestin Recruitment Assay
This protocol describes a common method for measuring β-arrestin recruitment using an enzyme fragment complementation assay.
-
Cell Preparation:
-
Use a cell line engineered to co-express the NOP receptor fused to a small enzyme fragment and β-arrestin fused to a larger, complementing enzyme fragment.
-
Seed the cells into a 384-well plate and incubate overnight.
-
-
Assay Procedure:
-
Remove the culture medium and add the Nociceptin (1-13) amide derivative at various concentrations.
-
Incubate at 37°C for 60-90 minutes.
-
Add the detection reagents containing the enzyme substrate.
-
Incubate at room temperature for 60 minutes in the dark.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal as a function of the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
-
Visualizations
Caption: NOP Receptor Signaling Pathway.
Caption: Experimental Workflow for Nociceptin Derivative Characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. Address and message sequences for the nociceptin receptor: a structure-activity study of nociceptin-(1-13)-peptide amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biased Agonism at Nociceptin/Orphanin FQ Receptors: A Structure Activity Study on N/OFQ(1–13)-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Document: High affinity conformationally constrained nociceptin/orphanin FQ(1-13) amide analogues. (CHEMBL1155862) - ChEMBL [ebi.ac.uk]
Validation & Comparative
A Comparative Guide to Nociceptin Analogs: Nociceptin(1-13), Amide Versus Full-Length Nociceptin
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activity of the truncated nociceptin analog, Nociceptin(1-13), amide, and the full-length endogenous ligand, nociceptin/orphanin FQ (N/OFQ). This analysis is supported by experimental data from in vitro assays.
Nociceptin/orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide that is the endogenous ligand for the Nociceptin receptor (NOP), a G protein-coupled receptor with a significant role in a variety of physiological processes, including pain, mood, and reward. Structure-activity relationship studies have revealed that the full sequence of N/OFQ may not be necessary for its biological activity. Notably, the C-terminally amidated 13-amino acid fragment, Nociceptin(1-13), amide, has been identified as the shortest peptide retaining the same efficacy and potency as the native peptide.[1][2][3] This guide delves into the comparative activity of these two peptides, presenting quantitative data and detailed experimental methodologies.
Quantitative Comparison of In Vitro Activity
The following table summarizes the key in vitro pharmacological parameters for Nociceptin(1-13), amide and full-length Nociceptin, demonstrating their comparable activity profiles at the NOP receptor.
| Ligand | Assay | Species | Tissue/Cell Line | Parameter | Value |
| Nociceptin(1-13), amide | Receptor Binding | Rat | Forebrain Membranes | Ki | 0.75 nM |
| Receptor Binding | Human | CHO-hNOP Cells | pKi | 9.83[3] | |
| Functional Assay (Mouse Vas Deferens) | Mouse | Vas Deferens | pEC50 | 7.9 | |
| Functional Assay ([35S]GTPγS Binding) | Human | CHO-hNOP Cells | pEC50 | 9.11[3] | |
| Functional Assay (cAMP Inhibition) | Human | CHO-hNOP Cells | pEC50 | 10.11[3] | |
| Full-Length Nociceptin | Receptor Binding | Human | CHO-hNOP Cells | pKi | 9.18[3] |
| Functional Assay ([35S]GTPγS Binding) | Human | CHO-hNOP Cells | pEC50 | 8.35[3] | |
| Functional Assay (cAMP Inhibition) | Human | CHO-hNOP Cells | pEC50 | 9.78[3] |
Signaling Pathway and Experimental Overviews
The following diagrams illustrate the canonical signaling pathway of the NOP receptor upon activation by its agonists and provide a generalized workflow for the key in vitro assays used to characterize their activity.
NOP Receptor Signaling Pathway
General Experimental Workflow
Detailed Experimental Protocols
Radioligand Receptor Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor.
-
Membrane Preparation:
-
Cells stably expressing the human NOP receptor (e.g., CHO-hNOP) are cultured and harvested.
-
The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.
-
The resulting pellet containing the cell membranes is resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, cell membranes (15-20 µg of protein) are incubated with a fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]Nociceptin, 0.1 nM).[4]
-
A range of concentrations of the unlabeled test compound (Nociceptin(1-13), amide or full-length Nociceptin) is added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NOP ligand (e.g., 1 µM unlabeled Nociceptin).[1]
-
The reaction mixture is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).[4]
-
-
Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate the membrane-bound radioligand from the unbound radioligand.[4]
-
The filters are washed multiple times with ice-cold buffer.[4]
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding.
-
Membrane Preparation:
-
Membranes from cells expressing the NOP receptor are prepared as described for the receptor binding assay.
-
-
Binding Reaction:
-
Cell membranes (5-10 µg of protein) are incubated in an assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4) containing a fixed concentration of [³⁵S]GTPγS (e.g., 0.05 nM) and GDP (e.g., 10 µM).[4]
-
Increasing concentrations of the agonist (Nociceptin(1-13), amide or full-length Nociceptin) are added to the reaction mixture.
-
Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).[4]
-
The mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).[4]
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters.[4]
-
The filters are washed with ice-cold buffer, and the bound [³⁵S]GTPγS is quantified by scintillation counting.
-
-
Data Analysis:
-
The specific [³⁵S]GTPγS binding is calculated, and the data are analyzed using non-linear regression to determine the potency (EC50) and efficacy (Emax) of the agonist.
-
cAMP Inhibition Assay
This assay measures the ability of a NOP receptor agonist to inhibit the production of cyclic AMP (cAMP), a second messenger, via the Gαi/o protein pathway.
-
Cell Culture and Treatment:
-
Cells expressing the NOP receptor (e.g., CHO-hNOP) are plated in 96-well plates and cultured to a desired confluency.
-
The cells are then pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
The cells are stimulated with an agent that increases intracellular cAMP levels, such as forskolin.
-
Concurrently, the cells are treated with varying concentrations of the NOP receptor agonist (Nociceptin(1-13), amide or full-length Nociceptin).
-
-
cAMP Measurement:
-
After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each agonist concentration.
-
The data are then fitted to a sigmoidal dose-response curve to determine the potency (EC50) and efficacy (Emax) of the agonist.
-
Conclusion
The experimental data consistently demonstrate that Nociceptin(1-13), amide is a potent and efficacious agonist at the NOP receptor, with a pharmacological profile virtually indistinguishable from that of the full-length 17-amino acid Nociceptin peptide.[2][3] This makes Nociceptin(1-13), amide a valuable and more synthetically accessible tool for researchers investigating the physiological and pathological roles of the NOP receptor system and for the development of novel therapeutics targeting this receptor. Its stability can be further enhanced through amidation, protecting it from degradation by proteases.[2] The choice between using Nociceptin(1-13), amide and full-length nociceptin will likely depend on the specific experimental context, with the truncated version offering a practical and equally effective alternative for most in vitro applications.
References
- 1. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Address and message sequences for the nociceptin receptor: a structure-activity study of nociceptin-(1-13)-peptide amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antinociceptive Efficacy of the µ-Opioid/Nociceptin Peptide-Based Hybrid KGNOP1 in Inflammatory Pain without Rewarding Effects in Mice: An Experimental Assessment and Molecular Docking | MDPI [mdpi.com]
Validating the Activity of Nociceptin (1-13), Amide: A Comparative Guide with Selective Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of Nociceptin (1-13), amide, a potent agonist of the Nociceptin/Orphanin FQ (NOP) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) receptor. Its performance is evaluated against other NOP receptor agonists, with its activity validated through the use of selective antagonists. This analysis is supported by experimental data from in vitro and in vivo studies, offering a comprehensive resource for researchers in pharmacology and drug development.
Unveiling the NOP Receptor System
The NOP receptor is the fourth member of the opioid receptor family and is activated by its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), a 17-amino acid peptide.[1] this compound is the shortest active fragment of N/OFQ that retains the full potency and efficacy of the endogenous ligand.[2] The activation of the NOP receptor is implicated in a wide array of physiological processes, including pain perception, mood regulation, and reward pathways.[1] Consequently, NOP receptor ligands, both agonists and antagonists, are of significant interest for therapeutic development.
Comparative Analysis of NOP Receptor Agonists
The following tables summarize the in vitro and in vivo pharmacological profiles of this compound in comparison to other notable NOP receptor agonists.
Table 1: In Vitro Potency and Efficacy of NOP Receptor Agonists
| Compound | Assay Type | Cell Line | Potency (pEC₅₀) | Efficacy (Relative to N/OFQ) | Reference |
| This compound | GTPγS Binding | CHO-hNOP | 9.11 | Full Agonist | [3] |
| cAMP Inhibition | CHO-hNOP | 9.42 - 10.35 | Full Agonist | [4] | |
| UFP-112 | GTPγS Binding | CHO-hNOP | ~10.1 | Full Agonist | [5] |
| Mouse Vas Deferens | ~9.5 | Full Agonist | [5] | ||
| Ro 64-6198 | GTPγS Binding | CHO-ORL1 | Not specified | Full Agonist | [6] |
| [Dmt¹]N/OFQ(1–13)-NH₂ | GTPγS Binding | CHO-hNOP | 7.81 | Full Agonist | [7] |
| [F/G]N/OFQ(1–13)–NH₂ | GTPγS Binding | CHO-hNOP | 8.28 | Partial Agonist | [3] |
Table 2: In Vivo Activity of NOP Receptor Agonists and Blockade by Selective Antagonists
| Agonist | Animal Model | Assay | Effect | Antagonist | Result of Blockade | Reference |
| Nociceptin/Orphanin FQ | Mouse | Tail-Flick Test | Hyperalgesia (i.c.v.) | J-113397 (s.c.) | Dose-dependent inhibition of hyperalgesia | [6] |
| UFP-112 | Mouse | Tail-Withdrawal Assay | Pronociceptive (i.c.v.), Antinociceptive (i.t.) | UFP-101 | Antagonism of effects | [5] |
| Ro 64-6198 | Monkey | Tail-Withdrawal Assay | Antinociception | J-113397 (s.c.) | Dose-dependent rightward shift of the dose-response curve | [1] |
| [Dmt¹]N/OFQ(1–13)-NH₂ | Monkey | Tail-Withdrawal Assay | Antinociception | J-113397 | Antagonism of effects | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors, such as the NOP receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).
-
Assay Buffer: The assay is typically performed in a buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 100 µM GDP.
-
Incubation: Membranes (10-20 µg of protein) are incubated with varying concentrations of the agonist (e.g., this compound) and a fixed concentration of [³⁵S]GTPγS (e.g., 0.1 nM) in the assay buffer.
-
Antagonist Studies: To validate the agonist activity, parallel experiments are conducted in the presence of a selective NOP receptor antagonist, such as J-113397 (typically at a concentration of 10-100 nM).
-
Reaction Termination: The incubation is carried out at 30°C for 60 minutes and terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.
-
Data Analysis: Data are analyzed using non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values. For antagonist studies, Schild analysis can be used to determine the pA₂ value, indicating competitive antagonism.[3][6]
cAMP Inhibition Assay
This assay measures the ability of a NOP receptor agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger.
Protocol:
-
Cell Culture: CHO-hNOP cells are cultured to near confluency.
-
Forskolin Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with forskolin to increase intracellular cAMP levels.
-
Agonist Treatment: Cells are then treated with varying concentrations of the NOP receptor agonist.
-
Antagonist Validation: To confirm NOP receptor-mediated effects, cells are pre-treated with a selective antagonist (e.g., J-113397) before the addition of the agonist.
-
cAMP Measurement: Intracellular cAMP levels are measured using commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The concentration-response curves are generated to calculate the IC₅₀ value, representing the concentration of the agonist that inhibits 50% of the forskolin-stimulated cAMP production.[4]
In Vivo Tail-Flick Test (Mouse)
This assay assesses the analgesic or hyperalgesic effects of compounds by measuring the latency of a mouse to withdraw its tail from a noxious heat source.
Protocol:
-
Animal Acclimatization: Mice are acclimated to the testing environment and handling procedures.
-
Baseline Latency: The baseline tail-flick latency is determined before drug administration. A cut-off time is established to prevent tissue damage.
-
Drug Administration: Nociceptin/Orphanin FQ or its analogs are administered, typically via intracerebroventricular (i.c.v.) injection.
-
Antagonist Treatment: To validate the involvement of the NOP receptor, a selective antagonist like J-113397 is administered subcutaneously (s.c.) prior to the agonist.
-
Latency Measurement: Tail-flick latencies are measured at various time points after drug administration.
-
Data Analysis: Changes in tail-flick latency from baseline are calculated and compared between treatment groups. A decrease in latency indicates hyperalgesia, while an increase suggests analgesia.[6]
Visualizing NOP Receptor Signaling and Experimental Validation
The following diagrams illustrate the NOP receptor signaling pathway and a typical experimental workflow for validating agonist activity.
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. research.unipd.it [research.unipd.it]
- 4. Partial agonist behaviour depends upon the level of nociceptin/orphanin FQ receptor expression: studies using the ecdysone-inducible mammalian expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UFP‐112 a Potent and Long‐Lasting Agonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Dmt1]N/OFQ(1–13)-NH2: a potent nociceptin/orphanin FQ and opioid receptor universal agonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nociceptin(1-13)amide and UFP-112 in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two Nociceptin/Orphanin FQ (NOP) receptor agonists, Nociceptin(1-13)amide and UFP-112, in various pain models. The information presented is intended to assist researchers in the selection of appropriate tools for investigating the role of the NOP receptor system in nociception and for the development of novel analgesics.
Introduction
The Nociceptin/Orphanin FQ (N/OFQ) system, and its cognate receptor (NOP), is a key target in pain research. Activation of the NOP receptor, a G protein-coupled receptor, can produce both pronociceptive and antinociceptive effects depending on the site of action and the specific ligand. Nociceptin(1-13)amide is a truncated version of the endogenous ligand N/OFQ, retaining significant biological activity. UFP-112 is a synthetic, highly potent and long-acting NOP receptor agonist. This guide will delve into the available experimental data to compare their efficacy, potency, and duration of action in established animal models of pain.
Data Presentation
| Compound | Pain Model | Species | Route of Administration | ED50 | Reference |
| Nociceptin(1-13)amide | Acetic Acid Test | Amphibian (Rana pipiens) | Intraspinal | 160.5 nmol/animal | [1] |
| UFP-112 | Capsaicin-induced Hyperalgesia | Primate (Macaca mulatta) | Intrathecal | 2.0 nmol | [2] |
Table 1: Comparative Efficacy (ED50) of Nociceptin(1-13)amide and UFP-112 in Pain Models.
| Compound | Parameter | Species | Assay | Value | Reference |
| UFP-112 | Relative Potency | Mouse | Tail-withdrawal Assay (i.t.) | ~100-fold more potent than N/OFQ | [3][4] |
| Nociceptin(1-13)amide | In vitro Potency (pEC50) | Mouse | Vas Deferens Assay | 7.9 | [5] |
Table 2: Relative and In Vitro Potency Data.
Key Performance Comparison
Potency: The available data strongly suggests that UFP-112 is significantly more potent than Nociceptin(1-13)amide. In the mouse tail-withdrawal assay, intrathecal UFP-112 was found to be approximately 100-fold more potent than the endogenous full-length peptide, N/OFQ.[3][4] Given that Nociceptin(1-13)amide is a fragment of N/OFQ, it is reasonable to infer a substantial potency advantage for UFP-112 in vivo. The in vitro data from the mouse vas deferens assay further supports the potent nature of NOP receptor agonists, with Nociceptin(1-13)amide itself demonstrating a pEC50 of 7.9.[5]
Efficacy: Both compounds have demonstrated efficacy in producing antinociceptive effects. Nociceptin(1-13)amide produced a dose-dependent antinociceptive effect in the amphibian acetic acid test.[1] UFP-112 has been shown to produce robust, dose-dependent antinociception in a primate model of capsaicin-induced hyperalgesia.[2]
Duration of Action: A key differentiator between the two compounds is their duration of action. UFP-112 is characterized by a significantly longer-lasting analgesic effect compared to N/OFQ and its fragments. Studies in primates have shown that the antinociceptive effects of intrathecal UFP-112 can last for several hours.[2] This prolonged action is a significant advantage for a potential therapeutic agent. The duration of action for Nociceptin(1-13)amide is less well-characterized in the literature but is expected to be shorter, similar to the parent peptide N/OFQ.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the experimental context of the presented data, the following diagrams illustrate the NOP receptor signaling pathway and a typical experimental workflow for assessing analgesic efficacy.
Caption: NOP Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols for key pain models mentioned in this guide.
Tail-Flick Test
The tail-flick test is a common method to assess spinal nociceptive reflexes.
-
Apparatus: A tail-flick analgesiometer that applies a focused beam of radiant heat to the ventral surface of the animal's tail.
-
Procedure:
-
Rodents (typically rats or mice) are gently restrained, and their tails are positioned over the heat source.
-
The latency to a rapid flick of the tail away from the heat is automatically recorded.
-
A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Baseline latencies are determined before drug administration.
-
The test compound is administered (e.g., intrathecally), and tail-flick latencies are measured at predetermined time points post-administration.
-
-
Endpoint: An increase in the tail-flick latency is indicative of an antinociceptive effect.
Hot-Plate Test
The hot-plate test measures the response to a thermal stimulus and involves supraspinal pathways.
-
Apparatus: A temperature-controlled metal plate enclosed by a clear cylinder to confine the animal.
-
Procedure:
-
The hot plate is maintained at a constant temperature (e.g., 50-55°C).
-
An animal is placed on the hot plate, and the latency to exhibit nocifensive behaviors (e.g., paw licking, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is used to prevent injury.
-
Baseline latencies are established before drug administration.
-
Following drug administration, the test is repeated at various time intervals.
-
-
Endpoint: An increase in the latency to respond is considered an analgesic effect.
Formalin Test
The formalin test is a model of tonic pain and inflammation that allows for the assessment of both acute and persistent pain phases.
-
Procedure:
-
A dilute solution of formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of a rodent's hind paw.
-
Immediately following the injection, the animal's behavior is observed and scored for the amount of time spent licking, flinching, or biting the injected paw.
-
The observation period is typically divided into two phases:
-
Phase 1 (Acute Phase): The first 0-5 minutes post-injection, representing direct activation of nociceptors.
-
Phase 2 (Inflammatory Phase): Approximately 15-40 minutes post-injection, reflecting inflammatory processes and central sensitization.
-
-
The test compound is administered prior to the formalin injection.
-
-
Endpoint: A reduction in the duration of nocifensive behaviors in either or both phases indicates an antinociceptive or anti-inflammatory effect.
Conclusion
Both Nociceptin(1-13)amide and UFP-112 are valuable pharmacological tools for probing the NOP receptor system. The available evidence clearly indicates that UFP-112 possesses significantly higher potency and a more prolonged duration of action compared to Nociceptin(1-13)amide. These characteristics make UFP-112 a particularly interesting candidate for studies requiring sustained NOP receptor activation and for the development of novel, long-acting analgesics. However, the choice between these two compounds will ultimately depend on the specific experimental goals, the desired duration of effect, and the pain modality being investigated. Further head-to-head comparative studies in standardized rodent pain models are warranted to provide a more definitive quantitative comparison of their in vivo potencies.
References
- 1. Nociceptin produces antinociception after spinal administration in amphibians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-lasting antinociceptive spinal effects in primates of the novel nociceptin/orphanin FQ receptor agonist UFP-112 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo studies on UFP-112, a novel potent and long lasting agonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Effects of Nociceptin(1-13) Amide in Wild-Type versus NOP Receptor Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Nociceptin(1-13) amide and its analogues, with a particular focus on contrasting their activity in wild-type animals versus NOP receptor knockout models. The data presented herein is compiled from multiple preclinical studies and is intended to serve as a valuable resource for researchers investigating the Nociceptin/Orphanin FQ (N/OFQ) system and its potential as a therapeutic target.
Quantitative Comparison of Ligand Activity
The following tables summarize the in vitro and in vivo activities of Nociceptin(1-13) amide and selected analogues at the Nociceptin receptor (NOP).
Table 1: In Vitro Receptor Binding Affinity and Potency
| Compound | Receptor | Assay Type | Species | pKi / Ki | pEC50 / EC50 | Reference |
| Nociceptin(1-13) amide | NOP (ORL1) | Binding | Rat | 0.75 nM (Ki) | - | [1][2][3] |
| NOP (ORL1) | Functional (Mouse Vas Deferens) | Mouse | - | 7.9 (pEC50) | [1][3] | |
| NOP | G-protein Interaction | Human | - | 8.80 (pEC50) | [4] | |
| NOP | β-arrestin 2 Interaction | Human | - | 8.26 (pEC50) | [4] | |
| [Nphe¹]N/OFQ(1-13)NH₂ | NOP (ORL1) | Binding | Human (CHO cells) | 8.4 (pKi) | - | |
| NOP (ORL1) | Functional (cAMP) | Human (CHO cells) | - | 6.0 (pA₂) | ||
| UFP-101 | NOP | Antagonist | Mouse | - | - | [5] |
| Ro 64-6198 | NOP | Agonist | Mouse | - | - | [3] |
Table 2: In Vivo Behavioral Effects in Wild-Type vs. NOP Receptor Knockout Mice
| Compound | Assay | Administration | Dose | Effect in Wild-Type Mice | Effect in NOP Receptor Knockout Mice | Reference |
| Nociceptin | Tail Withdrawal | i.c.v. | 0.1-10 nmol | Dose-dependent reduction in latency (hyperalgesia) | No effect | [6] |
| UFP-101 | Forced Swim Test | i.c.v. | 10 nmol | Reduced immobility time (antidepressant-like) | No effect | [5] |
| Ro 64-6198 | Hot Plate Test | i.p. | 3 mg/kg | Analgesic effect | No analgesic effect | [3] |
| [Nphe¹]N/OFQ(1-13)NH₂ | Tail Withdrawal | i.c.v. | - | Antinociceptive effect | No antinociceptive effect | [7] |
| NOP Receptor Knockout | Forced Swim Test | - | - | Reduced immobility time compared to wild-type | - | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Mouse Tail Withdrawal Assay
This assay is used to assess nociceptive responses to thermal stimuli.
-
Animals: Male Swiss mice are typically used.
-
Apparatus: A radiant heat source is focused on the tail of the mouse. The latency to withdraw the tail from the heat is recorded. A cut-off time (e.g., 15 seconds) is established to prevent tissue damage.
-
Procedure:
-
A baseline tail withdrawal latency is determined for each mouse before drug administration.
-
The test compound (e.g., Nociceptin(1-13) amide) or vehicle is administered, typically via intracerebroventricular (i.c.v.) injection.
-
At predetermined time points after injection, the tail withdrawal latency is measured again.
-
A decrease in latency is indicative of a hyperalgesic effect, while an increase suggests an antinociceptive (analgesic) effect.
-
Mouse Forced Swimming Test
This test is a common model to screen for antidepressant-like activity.
-
Animals: Male Swiss mice are often used.
-
Apparatus: A transparent glass cylinder (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Mice are individually placed in the cylinder for a 6-minute session.
-
The duration of immobility (floating passively, making only small movements to keep the head above water) during the last 4 minutes of the test is recorded.
-
Test compounds or vehicle are administered prior to the test session.
-
A significant reduction in immobility time is interpreted as an antidepressant-like effect.[5]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the NOP receptor and a typical experimental workflow for evaluating Nociceptin(1-13) amide effects in knockout models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Functional plasticity of the N/OFQ-NOP receptor system determines analgesic properties of NOP receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the antinociceptive effect of [Nphe1]nociceptin(1-13)NH2 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Nocicein (1-13), amide and Dynorphin A - Structural and Functional Distinctions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural and functional properties of two endogenous opioid peptides: Nociceptin(1-13), amide and Dynorphin A. While both peptides share a superficial resemblance and are derived from larger precursor proteins, they exhibit distinct pharmacological profiles, primarily through their interactions with different opioid receptor subtypes. This guide aims to objectively present their differences, supported by experimental data, to aid in research and drug development endeavors targeting the opioid system.
Structural Comparison: Key Determinants of Receptor Selectivity
Nociceptin/Orphanin FQ (N/OFQ) and Dynorphin A are both neuropeptides with a degree of sequence homology, which initially suggested overlapping functions. However, subtle yet critical differences in their amino acid sequences dictate their preferential binding to distinct receptors.[1][2] N/OFQ(1-13)NH2 is the shortest truncated version of the full-length 17-amino acid N/OFQ that retains maximal affinity and functional activity at the Nociceptin receptor (NOP), also known as the ORL-1 receptor.[3] Dynorphin A, on the other hand, is the endogenous ligand for the kappa opioid receptor (KOR).[4]
The key structural difference lies in the N-terminal "message" sequence. While classical opioid peptides, including Dynorphin A, possess a Tyr-Gly-Gly-Phe motif, Nociceptin has a Phe-Gly-Gly-Phe sequence.[2][3] This single substitution of Tyrosine with Phenylalanine at position 1 is a major determinant for the lack of Nociceptin's affinity for the classical opioid receptors (mu, delta, and kappa).[2] Conversely, the N-terminal Tyrosine of Dynorphin A is crucial for its interaction with the KOR.
Furthermore, the C-terminal "address" sequence of both peptides, rich in basic residues (Arginine and Lysine), also contributes to receptor affinity and selectivity.[3][5]
Table 1: Structural Comparison of Nociceptin(1-13), amide and Dynorphin A
| Feature | Nociceptin(1-13), amide | Dynorphin A (1-13) |
| Amino Acid Sequence | Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH2 | Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys |
| N-terminal Motif | Phe -Gly-Gly-Phe | Tyr -Gly-Gly-Phe |
| Primary Receptor | Nociceptin Opioid Peptide (NOP) Receptor | Kappa Opioid Receptor (KOR) |
Functional Comparison: Receptor Binding Affinity and Efficacy
The structural distinctions between Nociceptin(1-13), amide and Dynorphin A translate into markedly different functional profiles, characterized by their binding affinities (Ki) and functional potencies (EC50) and efficacies (Emax) at their respective primary receptors and other opioid receptors.
Table 2: Comparative Receptor Binding Affinities (Ki, nM)
| Peptide | NOP Receptor | KOR | MOR | DOR |
| Nociceptin(1-13), amide | ~0.75[6] | >1000 | >1000 | >1000 |
| Dynorphin A | ~50-100 | ~0.2 - 1.0[7] | ~1-10[8] | ~10-50[8] |
Note: Ki values are approximate and can vary depending on the experimental conditions (e.g., cell line, radioligand).
Table 3: Comparative Functional Activity (GTPγS Binding Assay)
| Peptide | Receptor | Potency (EC50, nM) | Efficacy (% of Max) |
| Nociceptin(1-13), amide | NOP | ~1-10 | Full Agonist (~100%) |
| Dynorphin A | KOR | ~1-10 | Full Agonist (~100%) |
| Dynorphin A | MOR | ~10-100 | Partial/Full Agonist |
| Dynorphin A | DOR | ~100-1000 | Partial Agonist |
Note: EC50 and Emax values are approximate and can vary based on the specific assay and cell system used.
As the data indicates, Nociceptin(1-13), amide is a highly potent and selective agonist for the NOP receptor with negligible affinity for the classical opioid receptors. In contrast, while Dynorphin A is a potent agonist at the KOR, it also exhibits significant binding and functional activity at the mu (MOR) and delta (DOR) opioid receptors, albeit with lower potency.[8]
Signaling Pathways: Common and Divergent Mechanisms
Both Nociceptin and Dynorphin A, through their respective primary receptors (NOP and KOR), primarily couple to Gi/o proteins.[9][10] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] Additionally, both receptor pathways can modulate ion channel activity, typically leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[3][9] These actions generally result in neuronal hyperpolarization and reduced neurotransmitter release.
However, there is emerging evidence of divergent signaling pathways. For instance, NOP receptor activation has been shown to engage other Gα subunits and activate downstream pathways like the mitogen-activated protein kinase (MAPK) cascade.[3][9]
Below are diagrams illustrating the canonical signaling pathways for each peptide-receptor system.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Protocol Details:
-
Membrane Preparation: Cell membranes from CHO or HEK293 cells stably expressing the opioid receptor of interest (NOP, KOR, MOR, or DOR) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA).
-
Binding Reaction: In a 96-well plate, incubate a fixed amount of membrane protein (e.g., 10-20 µg) with a constant concentration of a suitable radioligand (e.g., [³H]diprenorphine for general opioid binding, or a receptor-specific radioligand) and a range of concentrations of the unlabeled test peptide (Nociceptin(1-13), amide or Dynorphin A). The incubation is typically carried out in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for 60-90 minutes.
-
Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test peptide that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curve. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding. It determines the potency (EC50) and efficacy (Emax) of an agonist.[11][12][13]
Protocol Details:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the receptor of interest are prepared.
-
Assay Reaction: In a 96-well plate, incubate a fixed amount of membrane protein with a constant concentration of [³⁵S]GTPγS, an excess of GDP (to ensure that the G-protein is in its inactive state at baseline), and a range of concentrations of the agonist peptide. The incubation is typically performed in an assay buffer containing MgCl₂ and NaCl at 30°C for 60 minutes.
-
Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Scintillation Counting: The radioactivity retained on the filters is measured.
-
Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. The agonist-stimulated binding is calculated by subtracting the basal binding. The concentration of the agonist that produces 50% of the maximal stimulation (EC50) and the maximum stimulation (Emax) are determined by fitting the dose-response curve to a sigmoidal equation.
cAMP Inhibition Assay
This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit the production of cyclic AMP (cAMP) stimulated by an adenylyl cyclase activator like forskolin.
Protocol Details:
-
Cell Culture: Cells stably expressing the receptor of interest are plated in 96- or 384-well plates and grown to confluency.
-
Agonist Treatment: The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then pre-incubated with various concentrations of the agonist peptide for a short period.
-
Forskolin Stimulation: Forskolin is added to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels. The incubation continues for a defined period (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The amount of cAMP produced in the presence of the agonist is compared to the amount produced with forskolin alone. The concentration of the agonist that causes 50% inhibition of the forskolin-stimulated cAMP production (IC50) is determined by non-linear regression analysis of the dose-response curve.
Conclusion
Nociceptin(1-13), amide and Dynorphin A, despite their structural similarities, are distinct neuropeptides with unique pharmacological profiles. Nociceptin(1-13), amide is a highly selective agonist for the NOP receptor, while Dynorphin A is the endogenous ligand for the KOR with additional activity at other opioid receptors. These differences in receptor selectivity and functional activity underscore their distinct physiological roles. A thorough understanding of their structural and functional disparities is crucial for the rational design of selective ligands targeting either the NOP or KOR systems for therapeutic purposes, such as pain management, mood disorders, and addiction. The experimental protocols provided herein offer a foundation for researchers to further investigate the intricate pharmacology of these important neuropeptides.
References
- 1. Nociceptin - Wikipedia [en.wikipedia.org]
- 2. Activities of mixed NOP and μ-opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynorphin A - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Effects of C-terminal Modifications on the Opioid Activity of [N-BenzylTyr1]Dynorphin A-(1-11) Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynorphin A as a potential endogenous ligand for four members of the opioid receptor gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 10. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the Selectivity of Nociceptin(1-13)amide for the NOP Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nociceptin(1-13)amide's performance against other opioid receptor ligands, supported by experimental data, to validate its selectivity for the Nociceptin/Orphanin FQ (NOP) receptor.
Nociceptin(1-13)amide, a truncated analog of the endogenous neuropeptide Nociceptin/Orphanin FQ (N/OFQ), is a potent agonist for the NOP receptor, a fourth member of the opioid receptor family.[1][2] Unlike the classical opioid receptors (mu, delta, and kappa), the NOP receptor and its endogenous ligand have a distinct pharmacological profile.[1][2] Understanding the selectivity of ligands like Nociceptin(1-13)amide is crucial for their development as therapeutic agents and as pharmacological tools to elucidate the physiological roles of the NOP receptor system.
Comparative Analysis of Receptor Binding Affinity
The selectivity of a ligand is primarily determined by its binding affinity for its target receptor compared to other receptors. The inhibition constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher affinity.
Radioligand binding assays are employed to determine the Ki of a test compound. These assays measure the ability of the unlabeled compound to displace a radiolabeled ligand from the receptor. The data presented below summarizes the binding affinities of Nociceptin(1-13)amide and standard selective agonists for the four opioid receptor subtypes.
| Compound | NOP Ki (nM) | MOP Ki (nM) | DOP Ki (nM) | KOP Ki (nM) | Selectivity (Fold) |
| Nociceptin(1-13)amide | 0.75 | >1000 | >1000 | >1000 | >1300-fold vs. MOP, DOP, KOP |
| Nociceptin (Endogenous Ligand) | 0.1-1 | >1000 | >1000 | >1000 | >1000-fold vs. MOP, DOP, KOP |
| DAMGO (MOP-selective) | >10000 | ~1-2 | >1000 | >1000 | ~500-1000-fold vs. DOP, KOP |
| DPDPE (DOP-selective) | >10000 | >1000 | ~1-5 | >1000 | ~200-1000-fold vs. MOP, KOP |
| U-69,593 (KOP-selective) | >10000 | >1000 | >1000 | ~1-10 | ~100-1000-fold vs. MOP, DOP |
The data clearly demonstrates the high selectivity of Nociceptin(1-13)amide for the NOP receptor, with its affinity for the classical opioid receptors being at least three orders of magnitude lower.
Binding affinity of Nociceptin(1-13)amide.
Functional Selectivity Assessment
Beyond binding, functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or has no effect upon binding to a receptor. The half-maximal effective concentration (EC50) from these assays indicates the potency of an agonist, with a lower EC50 value representing higher potency.
Common functional assays for G-protein coupled receptors like the opioid receptors include cAMP (cyclic adenosine monophosphate) accumulation assays and GTPγS binding assays. NOP receptor activation, similar to the classical opioid receptors, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The GTPγS binding assay measures the activation of G-proteins, an early step in the signaling cascade following receptor agonism.
| Compound | NOP pEC50 | MOP EC50 (nM) | DOP EC50 (nM) | KOP EC50 (nM) |
| Nociceptin(1-13)amide | 7.9 | Inactive | Inactive | Inactive |
| Nociceptin (Endogenous Ligand) | ~8.0 - 9.0 | Inactive | Inactive | Inactive |
| DAMGO (MOP-selective) | Inactive | ~1-10 | >1000 | >1000 |
| DPDPE (DOP-selective) | Inactive | >1000 | ~1-10 | >1000 |
| U-69,593 (KOP-selective) | Inactive | >1000 | >1000 | ~5-20 |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. The pEC50 of 7.9 for Nociceptin(1-13)amide was determined in a mouse vas deferens functional assay.
The functional data corroborates the binding data, showing that Nociceptin(1-13)amide is a potent agonist at the NOP receptor and is functionally inactive at the classical opioid receptors.
Functional selectivity experimental workflow.
Signaling Pathway
The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon agonist binding, a conformational change in the receptor leads to the activation of the associated G-protein. The activated Gα subunit inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP). The βγ subunit can modulate other effectors, such as ion channels.
NOP receptor signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Nociceptin(1-13)amide for NOP, MOP, DOP, and KOP receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human recombinant opioid receptor of interest (NOP, MOP, DOP, or KOP).
-
Radioligands: [³H]-Nociceptin (for NOP), [³H]-DAMGO (for MOP), [³H]-DPDPE (for DOP), [³H]-U-69,593 (for KOP).
-
Unlabeled Nociceptin(1-13)amide and standard selective ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., 10 µM naloxone for classical opioid receptors, 1 µM unlabeled Nociceptin for NOP).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the unlabeled test compound (Nociceptin(1-13)amide).
-
The incubation is carried out in binding buffer at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional potency (EC50) and efficacy of Nociceptin(1-13)amide at NOP, MOP, DOP, and KOP receptors by measuring its effect on adenylyl cyclase activity.
Materials:
-
Whole cells (e.g., CHO or HEK293) stably expressing the human recombinant opioid receptor of interest.
-
Nociceptin(1-13)amide and standard selective agonists.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based).
-
Cell culture medium.
Procedure:
-
Cells are seeded in microplates and grown to an appropriate confluency.
-
The cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
For Gi-coupled receptors like the opioid receptors, adenylyl cyclase is stimulated with a fixed concentration of forskolin.
-
Varying concentrations of the test agonist (Nociceptin(1-13)amide) are added to the cells.
-
The cells are incubated for a specific time (e.g., 30 minutes) at 37°C.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercial assay kit according to the manufacturer's instructions.
-
A dose-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist.
-
The EC50 and maximum inhibition (Emax) values are determined from the curve.
GTPγS Binding Assay
Objective: To measure the functional potency (EC50) and efficacy of Nociceptin(1-13)amide by quantifying G-protein activation.
Materials:
-
Cell membranes from cells expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Unlabeled GTPγS.
-
GDP.
-
Nociceptin(1-13)amide and standard selective agonists.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.
-
The membranes are then incubated with a fixed concentration of [³⁵S]GTPγS and varying concentrations of the test agonist (Nociceptin(1-13)amide).
-
The incubation is carried out at 30°C for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.
-
A dose-response curve is constructed by plotting the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist.
-
The EC50 and Emax values are determined from the curve.
Conclusion
The combined evidence from both receptor binding and functional assays strongly validates the high selectivity of Nociceptin(1-13)amide for the NOP receptor over the classical MOP, DOP, and KOP opioid receptors. Its high affinity and potent agonist activity are confined to the NOP receptor, making it an invaluable tool for studying the specific functions of the NOP receptor system and a promising lead compound for the development of novel therapeutics with a targeted mechanism of action.
References
A Comparative Guide to the In Vitro and In Vivo Potency of Nociceptin(1-13)amide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo potency of Nociceptin(1-13)amide, a key truncated analogue of the endogenous neuropeptide Nociceptin/Orphanin FQ (N/OFQ). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support research and development in pain, cardiovascular function, and other areas involving the NOP receptor system.
I. Quantitative Potency Comparison
The following tables summarize the in vitro and in vivo potency of Nociceptin(1-13)amide and its analogues.
Table 1: In Vitro Potency of Nociceptin(1-13)amide and Analogues
| Compound | Assay Type | Preparation | Potency (Ki) | Potency (pEC50/pIC50/pA2) | Reference |
| Nociceptin(1-13)amide | Receptor Binding | Rat forebrain membranes | 0.75 nM[1] | - | [1] |
| Nociceptin(1-13)amide | Functional Assay (Inhibition of Contraction) | Mouse vas deferens | - | 7.9 (pEC50)[1] | [1] |
| [Nphe¹]Nociceptin(1-13)NH₂ | Receptor Binding | CHO cells expressing human NOP receptors | - | 8.4 (pKi) | |
| [Nphe¹]Nociceptin(1-13)NH₂ | Functional Assay (cAMP accumulation) | CHO cells expressing human NOP receptors | - | 6.0 (pA2) | |
| [Nphe¹]Nociceptin(1-13)NH₂ | Functional Assay (Inhibition of Contraction) | Mouse vas deferens | - | 6.0 - 6.4 (pA2) | |
| [Tyr¹]Nociceptin(1-13)NH₂ | Receptor Binding | Guinea-pig brain membranes (ORL1 sites) | 5 nM | - |
Table 2: In Vivo Potency of Nociceptin(1-13)amide
| Species | Assay | Route of Administration | Dose | Observed Effect | Reference |
| Mouse | Cardiovascular | Intravenous (bolus) | 100 nmol/kg | Hypotension and bradycardia, similar to full-length Nociceptin[2][3] | [2][3] |
| Mouse | Tail-flick Test | Intracerebroventricular (i.c.v.) | Not specified | Hyperalgesic effects (reduced tail-flick latency) |
II. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
A. In Vitro Assays
1. Radioligand Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a compound for the NOP receptor.
-
Preparation: Membranes are prepared from rat forebrain tissue or from cells recombinantly expressing the human NOP receptor (e.g., CHO cells).
-
Procedure:
-
A constant concentration of a radiolabeled NOP receptor ligand (e.g., [³H]Nociceptin) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (Nociceptin(1-13)amide) are added to compete for binding with the radioligand.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. Forskolin-Stimulated cAMP Accumulation Assay
-
Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or pA2) of a compound by measuring its effect on adenylyl cyclase activity.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor are typically used.
-
Procedure:
-
Cells are plated in multi-well plates and incubated.
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Forskolin, a direct activator of adenylyl cyclase, is added to stimulate cAMP production.
-
For agonist testing, increasing concentrations of the test compound are added, and the inhibition of forskolin-stimulated cAMP accumulation is measured.
-
For antagonist testing, increasing concentrations of the test compound are added in the presence of a fixed concentration of an NOP receptor agonist (like Nociceptin), and the reversal of the agonist-induced inhibition of cAMP is measured.
-
-
Data Analysis: The amount of cAMP produced is quantified using various methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA). For agonists, the EC50 (the concentration producing 50% of the maximal inhibition) is determined. For antagonists, the pA2 value, a measure of antagonist potency, is calculated.
B. In Vivo Assays
1. Hot Plate Test (for Analgesia)
-
Objective: To assess the analgesic properties of a compound by measuring the latency of a thermal pain response.
-
Apparatus: A heated metal plate maintained at a constant temperature (e.g., 55°C).
-
Procedure:
-
A baseline latency is determined by placing a mouse on the hot plate and measuring the time it takes to exhibit a pain response (e.g., licking a hind paw or jumping). A cut-off time is set to prevent tissue damage.
-
The test compound is administered (e.g., via intracerebroventricular or intravenous injection).
-
At various time points after administration, the mouse is placed back on the hot plate, and the response latency is measured again.
-
-
Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50, the dose that produces a 50% maximal effect, can then be determined from a dose-response curve.
2. Tail-Flick/Tail-Withdrawal Test (for Nociception)
-
Objective: To measure the response to a thermal stimulus applied to the tail.
-
Apparatus: A device that applies a focused beam of radiant heat to the tail or a temperature-controlled water bath.
-
Procedure:
-
The mouse's tail is exposed to the heat source.
-
The time taken for the mouse to withdraw its tail (tail-flick latency) is recorded. A cut-off time is employed to avoid tissue injury.
-
A baseline latency is established before drug administration.
-
The test compound is administered, and the tail-flick latency is re-measured at set intervals.
-
-
Data Analysis: Similar to the hot plate test, the data can be analyzed to determine the %MPE and the ED50 for analgesic compounds. For compounds that produce hyperalgesia (increased pain sensitivity), a decrease in the tail-flick latency is observed.
III. Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NOP receptor signaling pathway and a typical experimental workflow for assessing the in vivo effects of Nociceptin(1-13)amide.
Caption: NOP Receptor Signaling Pathway.
Caption: In Vivo Analgesia Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nociceptin (1-13) Amide and its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
Nociceptin/Orphanin FQ (N/OFQ), an endogenous seventeen amino acid peptide, is the cognate ligand for the NOP receptor (previously known as ORL-1), a G protein-coupled receptor with significant homology to classical opioid receptors. The N-terminal tridecapeptide amide, Nociceptin (1-13) amide (N/OFQ(1-13)NH2), represents the shortest sequence that retains the full potency and efficacy of the native peptide, making it a crucial template for the design of synthetic analogs with modified pharmacological properties.[1] This guide provides a comprehensive head-to-head comparison of N/OFQ(1-13)NH2 and its key synthetic analogs, supported by experimental data and detailed methodologies.
Comparative Analysis of In Vitro and In Vivo Activity
The development of synthetic analogs of N/OFQ(1-13)NH2 has been driven by the desire to elucidate its structure-activity relationships and to create tool compounds, including agonists, antagonists, and biased ligands, for therapeutic exploration. Modifications to the peptide backbone have yielded compounds with altered affinity, efficacy, and selectivity for the NOP receptor.
Agonist and Antagonist Activity
Structure-activity relationship studies have revealed that the N-terminal tetrapeptide sequence, Phe-Gly-Gly-Phe, is critical for the activation of the NOP receptor.[2] Modifications within this "message" sequence can dramatically alter the pharmacological profile of the resulting analog. For instance, the substitution of Gly2 with Sarcosine (N-Me-Gly) in [Sar2]NC(1–13)NH2 resulted in a potent agonist, whereas the same substitution at the Gly3 position in [Sar3]NC(1–13)NH2 led to an inactive compound.[3]
A pivotal development in the field was the synthesis of [Nphe1]NC(1–13)NH2, where the first phenylalanine is replaced by N-phenylglycine. This analog was one of the first potent and selective antagonists of the NOP receptor, effectively blocking the actions of N/OFQ both in vitro and in vivo.[3][4] Another notable antagonist is [Phe1ψ(CH2-NH)Gly2]N/OFQ(1-13)NH2 ([F/G]N/OFQ(1-13)NH2), which has been instrumental in characterizing the physiological roles of the N/OFQ-NOP system.[4][5]
Biased Agonism
More recent research has explored the concept of biased agonism at the NOP receptor, where ligands can preferentially activate either G protein-dependent signaling or β-arrestin-mediated pathways. A study systematically evaluating Ala-scan and D-scan derivatives of N/OFQ(1–13)-NH2 demonstrated that substitutions at different positions could modulate the coupling to G proteins versus β-arrestin 2.[6] This opens up the possibility of developing functionally selective NOP receptor ligands with improved therapeutic profiles and reduced side effects.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, providing a direct comparison of the pharmacological properties of N/OFQ(1-13)NH2 and its synthetic analogs.
Table 1: In Vitro Activity of N/OFQ(1-13)NH2 Analogs in Mouse Vas Deferens (MVD) Assay
| Compound | Activity | pEC50 |
| N/OFQ(1-13)NH2 | Agonist | 9.11[5] |
| [Sar2]NC(1–13)NH2 | Agonist | 6.14[3] |
| [Sar3]NC(1–13)NH2 | Inactive | -[3] |
| [Nphe1]NC(1–13)NH2 | Antagonist | - |
Table 2: In Vitro Activity of N/OFQ(1-13)NH2 Analogs in GTPγS Binding Assay
| Compound | Activity | pEC50 | Emax (net DPM) |
| N/OFQ(1-13)NH2 | Full Agonist | 9.11 | 10,117[5] |
| [F/G]N/OFQ(1-13)NH2 | Partial Agonist | 8.28 | 6,221[5] |
Table 3: In Vivo Activity of N/OFQ(1-13)NH2 Analogs in Mouse Tail-Flick Test
| Compound | Dose (nmol/mouse, i.c.v.) | Effect |
| [Sar2]NC(1–13)NH2 | 0.25, 2.5 | Hyperalgesia[3] |
| [Sar3]NC(1–13)NH2 | - | No significant effect[3] |
Experimental Protocols
Mouse Vas Deferens (MVD) Assay
The MVD assay is a classical pharmacological preparation used to assess the inhibitory effects of opioids and related compounds on neurotransmission.
Methodology:
-
Male mice are euthanized, and the vasa deferentia are dissected and mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
The tissues are subjected to electrical field stimulation to elicit twitch contractions.
-
Cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds to the organ bath.
-
The inhibitory effect of the compounds on the electrically evoked contractions is measured and expressed as a percentage of the baseline contraction.
-
For antagonists, the tissue is pre-incubated with the antagonist for a specific period before generating the agonist concentration-response curve.
GTPγS Binding Assay
This assay measures the activation of G proteins by a GPCR agonist. The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.
Methodology:
-
Cell membranes expressing the NOP receptor are prepared.
-
The membranes are incubated with the test compound, GDP, and [35S]GTPγS in a suitable buffer.
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The amount of [35S]GTPγS bound to the membranes is determined by liquid scintillation counting.
-
Data are analyzed to determine the pEC50 and Emax values for each compound.
Mouse Tail-Flick Test
This is a common in vivo assay to assess the analgesic or hyperalgesic effects of compounds.
Methodology:
-
A focused beam of radiant heat is applied to the ventral surface of a mouse's tail.
-
The latency for the mouse to "flick" its tail away from the heat source is measured.
-
A cut-off time is established to prevent tissue damage.
-
The test compound is administered (e.g., intracerebroventricularly, i.c.v.), and the tail-flick latency is measured at various time points after administration.
-
An increase in latency indicates analgesia, while a decrease indicates hyperalgesia.
Signaling Pathways and Experimental Workflows
NOP Receptor Signaling Pathway
Activation of the NOP receptor by N/OFQ or its agonist analogs primarily leads to the inhibition of adenylyl cyclase through the activation of Gi/o proteins, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The receptor can also couple to other signaling pathways, including the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels. Furthermore, upon activation, the NOP receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins, which mediate receptor desensitization and internalization, and can also initiate their own signaling cascades.
Caption: Simplified NOP receptor signaling cascade.
Experimental Workflow for MVD Assay
The following diagram illustrates the general workflow for conducting the mouse vas deferens (MVD) assay to evaluate the activity of N/OFQ analogs.
Caption: Workflow for the mouse vas deferens assay.
References
- 1. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 4. ahajournals.org [ahajournals.org]
- 5. research.unipd.it [research.unipd.it]
- 6. Biased Agonism at Nociceptin/Orphanin FQ Receptors: A Structure Activity Study on N/OFQ(1–13)-NH2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Nociceptin (1-13), amide: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Nociceptin (1-13), amide, a potent agonist for the ORL1 receptor. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
I. Immediate Safety and Handling Precautions
Before disposal, proper handling is paramount to minimize risks of exposure and contamination.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.[1]
-
Controlled Environment: Handle the peptide in a clean, controlled laboratory setting to prevent cross-contamination.[2]
-
Avoid Inhalation and Contact: Take precautions to avoid inhaling the powder form or allowing the substance to come into contact with skin and eyes.[3] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if necessary.[3][4]
II. Disposal Protocol: A Step-by-Step Approach
Given that specific disposal guidelines for this compound are not explicitly detailed in publicly available safety data sheets, a conservative approach based on general best practices for bioactive peptide waste is required. Peptides of this nature are typically classified as chemical waste.[2]
Step 1: Institutional and Regulatory Consultation
The first and most critical step is to consult your institution's Environmental Health & Safety (EHS) office.[2] Disposal procedures are governed by local, state, and federal regulations, and your EHS office will provide specific guidance for your location.[3][5]
Step 2: Waste Classification
This compound waste should be classified as chemical waste.[2] It should not be disposed of down the drain or in regular trash, as this can pose environmental and health risks.[6] If the peptide has been used in cell-based assays or with animal models, the resulting waste may need to be treated as biohazardous waste.[7]
Step 3: Waste Segregation and Collection
-
Dedicated Waste Container: Collect all waste containing this compound, including unused product, contaminated vials, and PPE, in a dedicated and clearly labeled chemical waste container.[2]
-
Labeling: The container must be labeled with the full chemical name, "this compound," and any relevant hazard information.[1][2]
-
Incompatible Materials: Do not mix incompatible chemicals in the same waste container.[2]
Step 4: Storage of Waste
Store the sealed waste container in a designated, secure area away from active research spaces until it is collected by your institution's hazardous waste management service.[2]
Step 5: Documentation
Maintain a detailed record of the disposal, including the material's identity, quantity, and the date of disposal. This documentation is crucial for regulatory compliance and institutional audits.[2]
III. Quantitative Data Summary
No specific quantitative data regarding the toxicity or environmental persistence of this compound that would directly inform disposal procedures was found in the search results. The available Safety Data Sheets (SDS) for this and similar peptides often state that toxicological properties have not been fully investigated.[3][5] The table below summarizes the known biological activity.
| Parameter | Value | Source |
| Biological Activity | Potent ORL1 receptor agonist | [8][9] |
| pEC50 | 7.9 (in mouse vas deferens) | [8][9] |
| Ki | 0.75 nM (for binding to rat forebrain membranes) | [8][9] |
This biological potency underscores the importance of proper disposal to prevent unintended environmental or biological effects.
IV. Visualizing the Disposal Workflow and Biological Context
To aid in understanding the procedural logic and the biological importance of proper disposal, the following diagrams are provided.
Caption: A logical workflow for the proper disposal of this compound.
The bioactivity of this compound is mediated through its interaction with the NOP (ORL1) receptor, a G-protein coupled receptor (GPCR). The simplified signaling pathway below illustrates why this peptide requires careful handling and disposal.
Caption: Simplified signaling pathway of this compound via the NOP receptor.
References
- 1. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 2. cosmicpeptides.com [cosmicpeptides.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 7. peptiderecon.com [peptiderecon.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Nociceptin (1-13)NH2 | CAS 178064-02-3 | Tocris Bioscience [tocris.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
